Maritimetin
Description
This compound has been reported in Coreopsis tinctoria, Bidens aurea, and Lasthenia californica with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-9-3-1-7(5-11(9)18)6-12-13(19)8-2-4-10(17)14(20)15(8)21-12/h1-6,16-18,20H/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFOHGQPKXLJE-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318316 | |
| Record name | Maritimetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.398 mg/L @ 25 °C (exp) | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
576-02-3 | |
| Record name | Maritimetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maritimetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
292 °C | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the chemical structure of Maritimetin
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of Maritimetin, a naturally occurring aurone, with a focus on its chemical structure, and lays the groundwork for further exploration into its biological activities.
Chemical Structure of this compound
This compound is a hydroxyaurone, a type of flavonoid, characterized by its unique benzofuranone core. Its chemical identity is rigorously defined by several key identifiers, ensuring precise communication and replicability in research.
This compound is structurally defined as an aurone substituted with hydroxy groups at positions 6, 7, 3', and 4'.[1][2] This specific arrangement of hydroxyl groups is critical to its chemical properties and, consequently, its biological activity. The systematic name for this compound is (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one.[1]
A related compound, often found in conjunction with this compound, is Maritimein, which is the 6-O-glucoside of this compound.[3][4] This means a glucose molecule is attached at the 6th position of the this compound structure. The IUPAC name for Maritimein is (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one.[3]
For computational and database purposes, the following identifiers are crucial:
| Identifier | This compound | Maritimein (this compound-6-O-glucoside) |
| IUPAC Name | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one[1] | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one[3] |
| SMILES | C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O[1] | C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O)O[3] |
| InChI Key | PNIFOHGQPKXLJE-SDQBBNPISA-N[1] | SYRURBPRFQUYQS-RHEJLWEFSA-N[3] |
| Molecular Formula | C15H10O6[1][2] | C21H20O11[3] |
| CAS Number | 576-02-3[1][2] | 490-54-0[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Weight | 286.24 g/mol | [1] |
| Melting Point | 292 °C | [1] |
| Solubility | 0.398 mg/L @ 25 °C (experimental) | [1] |
Visualization of the Chemical Structure
To provide a clear visual representation of the molecular architecture of this compound, the following diagram has been generated using the Graphviz DOT language.
Caption: A 2D representation of the chemical structure of this compound.
Further sections on signaling pathways, experimental protocols, and quantitative data on biological activities will be populated as more research becomes publicly available.
References
Maritimetin: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maritimetin, a bioactive aurone, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-cancer research. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its molecular mechanisms of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this document presents detailed experimental protocols and visual diagrams of key experimental workflows and signaling pathways to facilitate a comprehensive understanding of this promising natural compound.
Natural Sources of this compound
This compound is primarily found in a select number of plant species, particularly within the Asteraceae family. Its glycoside form, maritimein, is also a significant natural precursor.
Table 1: Principal Natural Sources of this compound and its Glycoside
| Compound | Species | Family | Reference(s) |
| This compound | Coreopsis tinctoria | Asteraceae | [1][2] |
| Bidens aurea | Asteraceae | [1] | |
| Lasthenia californica | Asteraceae | [1] | |
| Maritimein (this compound-6-O-glucoside) | Bidens bipinnata | Asteraceae | |
| Viguiera dentata | Asteraceae |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies for the isolation of flavonoids and related phenolic compounds from plant materials.
General Experimental Workflow for this compound Isolation
The isolation of this compound generally follows a path of solvent extraction, partitioning, and chromatographic separation.
Detailed Experimental Protocol: Isolation from Coreopsis tinctoria
This protocol is adapted from methodologies described for the isolation of bioactive compounds from Coreopsis tinctoria.
2.2.1. Plant Material and Extraction
-
Dried and powdered flowering tops of Coreopsis tinctoria are used as the starting material.
-
An infusion is prepared by adding boiling water to the plant material (e.g., a 1:30 w/v ratio) and allowing it to steep.
-
Alternatively, ultrasound-assisted extraction can be performed using an ethanol-water mixture (e.g., 60% ethanol) with a defined solid-liquid ratio (e.g., 1:27.5 g/mL) for a specific duration (e.g., 15 minutes).[3]
-
The resulting aqueous or hydroalcoholic extract is filtered to remove solid plant debris.
2.2.2. Liquid-Liquid Partitioning
-
The crude extract is subjected to successive liquid-liquid partitioning to separate compounds based on their polarity.
-
An initial extraction with a non-polar solvent mixture like hexane:ethyl acetate (1:1) is performed to remove non-polar compounds.
-
The aqueous fraction is then further partitioned with a solvent of intermediate polarity, such as 100% ethyl acetate, to extract this compound and other flavonoids.
2.2.3. Chromatographic Purification
-
The ethyl acetate fraction is concentrated under reduced pressure.
-
The concentrated fraction is then subjected to column chromatography. A silica gel column is commonly used for the initial separation.
-
Further purification can be achieved using a size-exclusion chromatography resin like Sephadex LH-20.
-
For obtaining high purity this compound, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column is the final step.
Table 2: Quantitative Data on Coreopsis tinctoria Extraction
| Extraction Method | Solvent | Solid-Liquid Ratio | Temperature (°C) | Time (min) | Key Findings | Reference(s) |
| Infusion | Water | 1:30 (w/v) | ~100 | - | Traditional preparation method. | |
| Ultrasound-Assisted | 60.4% Ethanol | 1:27.5 (w/v) | - | 15 | Optimized for total flavonoid and polyphenol content. | [3] |
| Optimized Extraction | Not specified | 1:65 (w/v) | 84.4 | 10 | Optimized for anti-leukemia activity of the extract. |
Note: Specific yield and purity data for this compound from these methods are not extensively reported in the cited literature, which often focuses on the total extract or other major components.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory properties. Evidence suggests that its mechanism of action involves the modulation of key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).
Inhibition of Nitric Oxide Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4] Aurones and other flavonoids isolated from Coreopsis tinctoria have been shown to inhibit NO production in activated macrophage cell lines, suggesting a direct anti-inflammatory effect.
Modulation of the NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling cascades. While direct studies on this compound are emerging, the known activities of structurally related flavonoids and extracts from its source plants provide a strong indication of its mechanism.
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.
The MAPK pathway, comprising kinases such as p38, JNK, and ERK, is another critical signaling cascade that regulates inflammation. Activation of these kinases can lead to the activation of transcription factors that promote the expression of inflammatory mediators.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory potential. This guide has outlined its primary natural sources and provided a detailed framework for its isolation and purification. The proposed mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to quantify the yield of this compound from various sources and to further elucidate the specific molecular targets within these signaling cascades.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide synthase expression in activated microglia and peroxynitrite scavenging activity by Opuntia ficus indica var. saboten - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Maritimetin in Coreopsis tinctoria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of maritimetin, a key aurone found in the medicinal plant Coreopsis tinctoria. The information presented herein is based on the current scientific literature. It should be noted that while the general pathway of aurone biosynthesis is well-established, specific quantitative data and detailed molecular characterization for the enzymes in Coreopsis tinctoria are not fully available. Therefore, this guide integrates data from closely related Coreopsis species to present a putative and detailed pathway.
Introduction to this compound and its Significance
This compound is a hydroxyaurone, a class of flavonoid compounds known for their vibrant yellow color in plants.[1] It has been identified as a constituent of Coreopsis tinctoria, a plant with a rich history in traditional medicine.[2] The biological activities of flavonoids from C. tinctoria, including this compound, are of significant interest to the pharmaceutical industry, with studies exploring their antioxidant, anti-inflammatory, and other therapeutic properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its yield.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound in Coreopsis tinctoria is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthetic pathway. The final steps, specific to aurone formation, involve the conversion of a chalcone precursor. Based on the known metabolites in C. tinctoria, the immediate precursor to this compound is the chalcone okanin.
The proposed pathway involves three key enzymatic steps:
-
Chalcone Synthesis: The pathway initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin chalcone.
-
Chalcone Glucosylation: The chalcone intermediate is then likely glycosylated at the 4'-position by Chalcone 4'-O-glucosyltransferase (4'CGT) . This step is often crucial for the subsequent enzymatic conversion to aurones.
-
Aurone Formation: The final step is the oxidative cyclization of the chalcone glucoside, catalyzed by Aureusidin Synthase (AS) , to produce the aurone, this compound.
Caption: Putative biosynthetic pathway of this compound in Coreopsis tinctoria.
Key Enzymes in the this compound Biosynthetic Pathway
Chalcone Synthase (CHS)
Chalcone synthase is the first committed enzyme in the flavonoid biosynthetic pathway.[3] It catalyzes the sequential condensation of three acetate units from malonyl-CoA with a p-coumaroyl-CoA starter molecule to form naringenin chalcone.[3] While the specific CHS gene involved in this compound biosynthesis in C. tinctoria has not been functionally characterized, transcriptome analysis of C. tinctoria has identified several putative CHS genes.[2]
Chalcone 4'-O-glucosyltransferase (4'CGT)
The glucosylation of chalcones is often a prerequisite for their conversion to aurones. Chalcone 4'-O-glucosyltransferase catalyzes the transfer of a glucose moiety from UDP-glucose to the 4'-hydroxyl group of the chalcone. The gene encoding this enzyme in C. tinctoria has not yet been identified.
Aureusidin Synthase (AS)
Aureusidin synthase is the key enzyme responsible for the formation of aurones. It is a polyphenol oxidase that catalyzes the hydroxylation and oxidative cyclization of chalcones.[4] Although the specific aureusidin synthase from C. tinctoria has not been isolated and characterized, research on the enzyme from the closely related species Coreopsis grandiflora and Coreopsis lanceolata provides significant insights.[5][6] The enzyme is a glycoprotein with a molecular weight of approximately 41.6 kDa and contains a binuclear copper center in its active site.[1][5]
Quantitative Data
As of the current literature, specific quantitative data for the enzymes involved in this compound biosynthesis in Coreopsis tinctoria is not available. The following table summarizes the types of quantitative data that are essential for a complete understanding of the pathway and would be key objectives for future research.
| Parameter | Enzyme | Substrate | Value | Species | Reference |
| Km | Aureusidin Synthase | Okanin | Data not available | C. tinctoria | |
| Vmax | Aureusidin Synthase | Okanin | Data not available | C. tinctoria | |
| kcat | Aureusidin Synthase | Okanin | Data not available | C. tinctoria | |
| Optimal pH | Aureusidin Synthase | Okanin | Data not available | C. tinctoria | |
| Optimal Temperature | Aureusidin Synthase | Okanin | Data not available | C. tinctoria |
Experimental Protocols
This section provides detailed methodologies for key experiments that would be necessary to validate and characterize the this compound biosynthetic pathway in Coreopsis tinctoria.
Metabolite Profiling of Flavonoids
This protocol is for the extraction and analysis of flavonoids, including this compound and its precursors, from C. tinctoria flowers.
Protocol:
-
Sample Preparation: Freeze-dry fresh flower tissue and grind to a fine powder.
-
Extraction:
-
Weigh 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 70% aqueous methanol.
-
Incubate overnight at 4°C with occasional vortexing.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[2]
-
-
UPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: A Q-TOF or similar high-resolution mass spectrometer operating in both positive and negative ion modes.
-
Caption: Experimental workflow for metabolite profiling of Coreopsis tinctoria.
Recombinant Expression and Purification of Aureusidin Synthase
This protocol describes a general procedure for the heterologous expression and purification of a candidate aureusidin synthase gene from C. tinctoria.
Protocol:
-
Gene Cloning:
-
Isolate total RNA from C. tinctoria flower buds.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the putative aureusidin synthase coding sequence using PCR with specific primers.
-
Clone the PCR product into an expression vector (e.g., pET vector with a His-tag).
-
-
Heterologous Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-25°C) overnight.
-
-
Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Centrifuge to pellet cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer containing a low concentration of imidazole.
-
Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.
-
Desalt the purified protein using a desalting column.
-
Aureusidin Synthase Enzyme Assay
This protocol is for determining the enzymatic activity of the purified aureusidin synthase.
Protocol:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM sodium phosphate buffer (pH 6.0)
-
10 µM Okanin (substrate)
-
Purified recombinant aureusidin synthase
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of methanol containing 1% HCl.
-
Analyze the reaction products by HPLC or UPLC-MS/MS to quantify the amount of this compound formed.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the rate of this compound formation. One unit of activity can be defined as the amount of enzyme that produces 1 nmol of this compound per minute under the assay conditions.
-
Caption: Experimental workflow for the aureusidin synthase enzyme assay.
Conclusion and Future Directions
The biosynthesis of this compound in Coreopsis tinctoria is a scientifically significant pathway with implications for drug development and metabolic engineering. While the general steps are understood, this guide highlights the need for further research to fully elucidate the specific molecular and biochemical details in this particular species. Future research should focus on:
-
Isolation and functional characterization of the chalcone synthase, chalcone 4'-O-glucosyltransferase, and aureusidin synthase genes from C. tinctoria.
-
Determination of the enzyme kinetics for each of these enzymes with their native substrates.
-
Investigation of the regulatory mechanisms that control the expression of these genes and the overall flux through the this compound biosynthetic pathway.
A complete understanding of this pathway will pave the way for the sustainable production of this compound and other valuable aurones for pharmaceutical and nutraceutical applications.
References
- 1. Aureusidin synthase - Wikipedia [en.wikipedia.org]
- 2. Comparison of Metabolome and Transcriptome of Flavonoid Biosynthesis in Two Colors of Coreopsis tinctoria Nutt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. Crystallization and preliminary crystallographic analysis of latent, active and recombinantly expressed aurone synthase, a polyphenol oxidase, from Coreopsis grandiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Maritimetin's Radical Scavenging Mechanism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maritimetin, a naturally occurring aurone flavonoid, has garnered scientific interest for its potential therapeutic properties, including its significant antioxidant activity. This technical guide provides a comprehensive overview of the core mechanisms by which this compound acts as a radical scavenger. It details the structural features crucial for its antioxidant capacity, summarizes available quantitative data from key in vitro assays, and provides detailed experimental protocols for the evaluation of its radical scavenging efficacy. Furthermore, this guide presents visual representations of the proposed scavenging mechanisms and experimental workflows to facilitate a deeper understanding for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
This compound (3',4',6,7-tetrahydroxyaurone) is a plant-derived flavonoid belonging to the aurone class.[1] Its unique chemical structure, characterized by multiple hydroxyl groups and an extended conjugation system, suggests a strong potential for radical scavenging activity.[2][3] Understanding the precise mechanism of action is crucial for the development of this compound as a potential therapeutic agent.
Core Mechanism of Radical Scavenging
The primary mechanism by which this compound exerts its radical scavenging effect is through Hydrogen Atom Transfer (HAT) .[2] This process involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing cellular damage.
The efficacy of the HAT mechanism is largely determined by the Bond Dissociation Enthalpy (BDE) of the O-H bonds in the molecule. A lower BDE indicates that the hydrogen atom can be more easily donated. Theoretical studies using Density Functional Theory (DFT) have shown that the hydroxylation pattern of this compound, particularly the catechol moiety (3',4'-dihydroxy) on the B-ring , significantly contributes to a lower B-DE, making it a potent hydrogen donor.[2][3] The extended conjugation of the aurone structure also plays a role in stabilizing the resulting this compound radical, preventing it from becoming a pro-oxidant.[2]
Signaling Pathway of Radical Scavenging
The following diagram illustrates the general mechanism of hydrogen atom transfer from this compound to a generic free radical (R•).
Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.
Quantitative Data on Radical Scavenging Activity
The radical scavenging potential of this compound has been evaluated using various in vitro assays. While comprehensive experimental data across all assays is still emerging, existing studies provide valuable insights.
| Assay Type | Radical Species | Quantitative Data (this compound) | Reference Compound | Reference Compound Data |
| Superoxide Anion Scavenging | Superoxide Anion (O₂⁻•) | IC₅₀ = 6.5 mM | Vitamin C | IC₅₀ = 670.5 mM |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the radical scavenging activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a stock solution of a positive control (e.g., Ascorbic Acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).
-
Add the same volume of the DPPH solution to each well.
-
For the blank, use the solvent instead of the this compound solution.
-
For the positive control, use the standard antioxidant solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control.
-
-
Assay Procedure:
-
Add a small volume of the this compound dilutions (e.g., 10 µL) to a 96-well plate.
-
Add a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL) to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•⁺ scavenging activity and the IC₅₀ value as described for the DPPH assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a solution of a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a black 96-well plate, add the this compound dilutions and the fluorescein solution.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, taking readings every 1-2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample.
-
Plot a standard curve using the net AUC of the Trolox standards.
-
Express the ORAC value of this compound as Trolox equivalents (TE).
-
Superoxide Anion (O₂⁻•) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals, which can be generated in vitro by systems such as the PMS-NADH system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to a colored formazan product is inhibited in the presence of an antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of NADH (e.g., 468 µM), NBT (e.g., 156 µM), and PMS (phenazine methosulfate; e.g., 60 µM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution and serial dilutions of this compound and a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, mix the this compound dilutions with the NADH and NBT solutions.
-
Initiate the reaction by adding the PMS solution.
-
Incubate at room temperature for a specific time (e.g., 5 minutes).
-
-
Measurement:
-
Measure the absorbance of the formazan product at approximately 560 nm.
-
-
Calculation:
-
Calculate the percentage of superoxide radical scavenging activity and the IC₅₀ value.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe that becomes oxidized by radicals within the cell, and the antioxidant's ability to prevent this oxidation is measured.
Experimental Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a black, clear-bottom 96-well plate and grow to confluence.
-
-
Treatment:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with a solution containing the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the this compound dilutions for a specific time (e.g., 1 hour) to allow for cellular uptake.
-
-
Induction and Measurement:
-
Wash the cells to remove excess probe and this compound.
-
Add a solution of a peroxyl radical generator (e.g., AAPH).
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at ~535 nm (excitation at ~485 nm) every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the CAA value using the area under the curve, and express the results as quercetin equivalents (QE).
-
Conclusion
This compound demonstrates significant potential as a radical scavenger, primarily through the hydrogen atom transfer mechanism facilitated by its catechol moiety. The available quantitative data from the superoxide anion scavenging assay confirms its potent activity. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to further investigate and quantify the antioxidant properties of this compound. Future studies should focus on generating comprehensive quantitative data across a range of antioxidant assays and exploring its efficacy in cellular and in vivo models to fully elucidate its therapeutic potential.
References
Preliminary Screening of Maritimetin's Biological Activities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maritimetin, a naturally occurring aurone, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data from preliminary screenings are summarized, and potential signaling pathways involved in its mechanism of action are discussed and visualized.
Introduction
This compound (3',4',6,7-tetrahydroxyaurone) is a flavonoid compound found in various plant species. Flavonoids are a large class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The unique structural features of aurones, including the exocyclic double bond, contribute to their distinct biological profile compared to other flavonoid subclasses. This guide focuses on the initial screening of this compound's biological potential, providing a foundation for more in-depth preclinical and clinical investigations.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties, primarily attributed to its ability to scavenge free radicals.
Superoxide Radical Scavenging Activity
This compound has been shown to be a potent scavenger of superoxide radicals, a key reactive oxygen species (ROS) implicated in cellular damage and various pathologies.
Table 1: Superoxide Radical Scavenging Activity of this compound
| Compound | IC50 (mM) | Reference Compound | IC50 (mM) |
| This compound | 6.5 | Vitamin C | 670.5 |
IC50: The concentration of the compound required to inhibit 50% of the superoxide radical activity.
Experimental Protocol: Superoxide Radical Scavenging Assay (NBT Method)
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in vitro. The scavenging activity of this compound is measured by its ability to inhibit this reduction.
Materials:
-
Phosphate buffer (pH 7.4)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
NBT (Nitroblue tetrazolium)
-
PMS (Phenazine methosulfate)
-
This compound (or other test compounds)
-
96-well microplate reader
Procedure:
-
Prepare solutions of NADH, NBT, and PMS in phosphate buffer.
-
In a 96-well plate, add the test compound (this compound) at various concentrations.
-
Add NADH and NBT solutions to each well.
-
Initiate the reaction by adding PMS to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes), protected from light.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
The percentage of superoxide radical scavenging is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow for Superoxide Radical Scavenging Assay
Caption: Workflow for the NBT-based superoxide radical scavenging assay.
Anti-inflammatory Activity
Preliminary evidence suggests that this compound possesses anti-inflammatory properties. Key in vitro assays used to screen for this activity are detailed below.
Inhibition of Protein Denaturation
Inflammation can be associated with protein denaturation. The ability of a compound to inhibit heat-induced albumin denaturation can be an indicator of its anti-inflammatory potential.
Table 2: Anti-inflammatory Activity of this compound (Inhibition of Albumin Denaturation)
| Compound | Concentration | % Inhibition | Reference Drug | Concentration | % Inhibition |
| This compound | Data not available | Data not available | Diclofenac Sodium | Data not available | Data not available |
Further studies are required to quantify the inhibitory effect of this compound on protein denaturation.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound (or other test compounds)
-
Reference anti-inflammatory drug (e.g., Diclofenac Sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a solution of albumin (e.g., 1% w/v) in PBS.
-
Prepare various concentrations of the test compound (this compound) and the reference drug.
-
In separate tubes, mix the albumin solution with the test compound or reference drug. A control tube should contain only the albumin solution and PBS.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the solutions in a water bath at a specific temperature (e.g., 70°C) for a set time (e.g., 5-10 minutes).
-
Cool the solutions to room temperature.
-
Measure the turbidity (absorbance) of the solutions at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value can be determined from a dose-response curve.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of this compound to inhibit NO production in stimulated macrophages is a key indicator of its anti-inflammatory potential.
Table 3: Anti-inflammatory Activity of this compound (Inhibition of NO Production in RAW 264.7 Cells)
| Compound | Concentration | % Inhibition of NO Production | Reference Compound | Concentration | % Inhibition of NO Production |
| This compound | Data not available | Data not available | L-NAME | Data not available | Data not available |
Quantitative data on the inhibition of NO production by this compound is needed.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage inhibition of NO production.
-
A parallel MTT assay should be performed to assess the cytotoxicity of the compound on the RAW 264.7 cells to ensure that the observed inhibition of NO is not due to cell death.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for measuring nitric oxide inhibition in LPS-stimulated macrophages.
Anticancer Activity
Preliminary reports suggest that this compound may possess anticancer properties. The MTT assay is a common initial screening method to assess the cytotoxic effects of a compound on cancer cell lines.
Table 4: Anticancer Activity of this compound (MTT Assay)
| Cell Line | Compound | IC50 | Reference Drug | IC50 |
| HeLa (Cervical Cancer) | This compound | Data not available | Doxorubicin | Data not available |
| Other cell lines | This compound | Data not available | Data not available | Data not available |
Further research is necessary to determine the IC50 values of this compound against various cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Potential Signaling Pathways
The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways. While specific studies on this compound are limited, its structural similarity to other flavonoids suggests potential involvement in the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB pathway.
Potential Mechanism of this compound in NF-κB Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer and inflammatory diseases. Flavonoids have been shown to modulate MAPK signaling.
Potential Modulation of MAPK Pathways by this compound
Caption: Potential modulation of MAPK signaling pathways by this compound.
Conclusion and Future Directions
The preliminary screening of this compound reveals its potential as a bioactive compound with significant antioxidant activity. While its anti-inflammatory and anticancer properties are suggested, further quantitative studies are imperative to establish its efficacy and potency. Future research should focus on:
-
Determining the IC50 values of this compound in various anti-inflammatory and anticancer assays using a range of cell lines.
-
Elucidating the precise molecular mechanisms underlying this compound's biological activities, with a particular focus on its effects on the NF-κB and MAPK signaling pathways.
-
Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.
This in-depth technical guide provides a solid framework for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent. The detailed protocols and summarized data serve as a valuable resource for designing and executing future studies to unlock the full therapeutic potential of this promising natural compound.
References
In-Depth Technical Guide to the Therapeutic Potential of Maritimetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maritimetin, a naturally occurring hydroxyaurone, has emerged as a promising candidate for therapeutic development due to its significant antioxidant, anti-inflammatory, and potential anti-cancer properties. This technical guide provides a comprehensive overview of the current state of exploratory research on this compound, with a focus on its mechanism of action, preclinical data, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the further investigation and potential clinical application of this marine-derived compound.
Introduction
This compound is a flavonoid belonging to the aurone class, characterized by a unique hydroxylation pattern. It has been isolated from various plant sources and is recognized for its potent radical scavenging capabilities.[1] This guide synthesizes the available preclinical data on this compound, presents it in a structured format for easy comparison, and details the experimental protocols for key assays. Furthermore, it visualizes the hypothesized signaling pathways and experimental workflows to provide a clear understanding of its molecular mechanisms.
Quantitative Data on Therapeutic Activities
The therapeutic potential of this compound has been evaluated through various in vitro assays. The following tables summarize the available quantitative data on its antioxidant and potential anti-inflammatory and cytotoxic activities.
Table 1: Antioxidant Activity of this compound
| Assay Type | Target | IC50 Value | Reference Compound | Reference |
| Superoxide Anion Radical Scavenging | Superoxide Radicals | 6.5 µM | Vitamin C (670.5 µM) | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.
Note: Data on other antioxidant assays such as DPPH, ABTS, FRAP, and ORAC for this compound are not yet available in the public domain.
Table 2: Anti-Inflammatory Activity of this compound (Hypothetical Data)
No specific IC50 values for this compound in anti-inflammatory assays were found in the reviewed literature. The following table is a template based on common assays used for other marine natural products and serves as a guide for future research.
| Assay Type | Cell Line | Parameter Measured | IC50 Value | Reference Compound |
| Nitric Oxide (NO) Production Assay | RAW 264.7 | Inhibition of LPS-induced NO production | - | L-NMMA |
| Cyclooxygenase (COX) Inhibition Assay | - | Inhibition of COX-1/COX-2 activity | - | Indomethacin |
| Pro-inflammatory Cytokine Inhibition | Macrophages/PBMCs | Inhibition of TNF-α, IL-6, IL-1β production | - | Dexamethasone |
Table 3: Cytotoxic Activity of this compound (Hypothetical Data)
Specific IC50 values for this compound against various cancer cell lines are not yet publicly available. This table provides a template for presenting such data as it becomes available through future research.
| Cell Line | Cancer Type | IC50 Value | Reference Compound |
| MCF-7 | Breast Cancer | - | Doxorubicin |
| HeLa | Cervical Cancer | - | Cisplatin |
| A549 | Lung Cancer | - | Paclitaxel |
| HepG2 | Liver Cancer | - | Sorafenib |
| HCT116 | Colon Cancer | - | 5-Fluorouracil |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the protocols for key experiments relevant to the evaluation of this compound's therapeutic potential.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge superoxide radicals, which are produced in various biological systems.
-
Principle: Superoxide radicals are generated in a non-enzymatic phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan. The antioxidant activity is measured by the decrease in the formation of formazan.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, NADH, NBT, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding PMS.
-
Incubate the mixture at room temperature for a specified time.
-
Measure the absorbance of the formazan at a specific wavelength (e.g., 560 nm).
-
Calculate the percentage of inhibition of superoxide radical generation.
-
Determine the IC50 value from a dose-response curve.
-
This is a common and straightforward method to assess the free radical scavenging activity of antioxidants.[2][3]
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[4]
-
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[2]
-
Add various concentrations of the test compound (this compound) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).[2]
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value from a dose-response curve.
-
In Vitro Anti-Inflammatory Assays
This assay is widely used to screen for compounds with anti-inflammatory properties by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.[5][6][7]
-
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The concentration of NO in the cell culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 cells in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Stimulate the cells with LPS for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate.
-
Measure the absorbance at approximately 540 nm to quantify the nitrite concentration, which is a stable product of NO.
-
Determine the IC50 value for the inhibition of NO production.
-
In Vivo Anti-Inflammatory Assay
This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[8][9]
-
Principle: Subplantar injection of carrageenan into the paw of a rodent (e.g., rat or mouse) induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce the volume of paw edema.
-
Protocol:
-
Administer the test compound (this compound) to the animals at different doses, typically orally or intraperitoneally.
-
After a specific pre-treatment time, inject a solution of carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The contralateral paw can be injected with saline to serve as a control.
-
Calculate the percentage of inhibition of paw edema for each dose and time point.
-
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the formazan solution at a wavelength around 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathway Analysis
Western blotting is a key technique to investigate the effect of a compound on specific signaling pathways by detecting the expression and phosphorylation status of key proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., p65, IκBα, p-IκBα for the NF-κB pathway; and ERK, p-ERK, JNK, p-JNK, p38, p-p38 for the MAPK pathway).
-
Protocol:
-
Treat cells with this compound and/or a stimulant (e.g., TNF-α or LPS).
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (total and phosphorylated forms).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the hypothesized signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Hypothesized MAPK Signaling Pathway Modulation by this compound
Caption: Potential modulation of the MAPK signaling cascade by this compound.
General Experimental Workflow for this compound Evaluation
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound possesses significant therapeutic potential, particularly as an antioxidant and anti-inflammatory agent. However, the current body of research is still in its nascent stages. To fully elucidate its therapeutic utility and advance it towards clinical consideration, further in-depth studies are imperative.
Future research should focus on:
-
Comprehensive In Vitro Screening: Generating a complete profile of this compound's IC50 values against a broad panel of cancer cell lines and in various anti-inflammatory assays.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and the detailed modulation of the NF-κB, MAPK, and other relevant signaling pathways.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases and cancer.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
This technical guide provides a foundational framework for these future investigations. The structured presentation of data, detailed protocols, and visual representation of pathways are intended to facilitate a more targeted and efficient exploration of this compound's therapeutic potential, ultimately accelerating its journey from a promising natural product to a potential clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Marine Secondary Metabolites Worthy of Development as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Maritimetin (CAS: 576-02-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Maritimetin (CAS: 576-02-3), an aurone flavonoid with notable biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its molecular interactions.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.
Data Presentation: Quantitative Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₆ | PubChem[1] |
| Molecular Weight | 286.24 g/mol | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |
| Melting Point | 292 °C | Human Metabolome Database (HMDB)[1] |
| Solubility (at 25 °C) | 0.398 mg/L (experimental) | The Good Scents Company Information System[1] |
| logP (Octanol-Water Partition Coefficient) | 2.2 (computed), 4.480 (experimental) | PubChem, The Good Scents Company[1] |
| pKa (Strongest Acidic) | 7.82 (predicted) | ChemAxon via HMDB[2] |
| Hydrogen Bond Donor Count | 4 | ChemAxon via HMDB[2] |
| Hydrogen Bond Acceptor Count | 6 | ChemAxon via HMDB[2] |
| Polar Surface Area | 107.22 Ų | ChemAxon via HMDB[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific experimental procedures for determining the physicochemical properties of this compound are not extensively published, this section outlines generalized, standard protocols commonly employed for flavonoids.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.
Determination of Solubility
Solubility is a key parameter influencing a drug's bioavailability.
Methodology: Shake-Flask Method
-
System Preparation: A saturated solution of this compound is prepared by adding an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/L or mol/L).
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and its ability to cross cell membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually octanol). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken gently for a period to allow for the partitioning of this compound between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of this compound in each phase is then determined by a suitable analytical technique like HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.
Determination of Acidity Constant (pKa)
The pKa value indicates the strength of an acid in a solution and influences the ionization state of a molecule at a given pH.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For polyprotic acids, multiple inflection points may be observed, corresponding to different pKa values.
Signaling Pathways and Experimental Workflows
This compound is recognized for its potent antioxidant and radical-scavenging activities. This section provides visual representations of the underlying mechanisms and a typical experimental workflow for its evaluation.
Antioxidant Mechanism: Radical Scavenging
This compound, as a phenolic compound, can neutralize free radicals through various mechanisms, with Hydrogen Atom Transfer (HAT) being a prominent one. The catechol moiety (the two adjacent hydroxyl groups on the B-ring) is particularly important for this activity.
Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.
Conceptual Anti-Inflammatory Signaling
Flavonoids, including aurones, have been reported to possess anti-inflammatory properties. A plausible mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which would lead to a reduction in the production of inflammatory mediators.
Caption: Conceptual inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Workflow: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging activity of a compound.
References
Maritimetin: A Comprehensive Review of Its Biological Activities and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Maritimetin, a naturally occurring aurone, has garnered significant scientific interest due to its potent antioxidant properties. This comprehensive review consolidates the current body of research on this compound, presenting a detailed analysis of its biological activities, experimental protocols, and known mechanisms of action. Quantitative data from various studies are systematically organized into comparative tables, and key experimental methodologies are described in detail to facilitate reproducibility. Furthermore, this guide provides visualizations of the radical scavenging mechanisms of this compound through diagrams generated using the DOT language. This document aims to serve as a foundational resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound.
Introduction
This compound, with the chemical formula C15H10O6, is a hydroxyaurone, a subclass of flavonoids characterized by a distinctive golden color.[1] It is structurally defined as an aurone substituted with hydroxy groups at positions 6, 7, 3', and 4'.[1] This compound has been identified in various plant species, including Coreopsis tinctoria, Bidens aurea, and Lasthenia californica.[1] The primary focus of research on this compound has been its role as a radical scavenger and antioxidant, with emerging evidence suggesting its potential in other therapeutic areas, including cardiovascular disease.[2][3]
Quantitative Data on Biological Activities
The biological effects of this compound have been quantified in several studies, primarily focusing on its antioxidant and radical-scavenging capabilities. The following tables summarize the key quantitative data from the existing literature.
Table 1: Radical Scavenging Activity of this compound
| Activity | Assay | IC50 Value | Reference Compound | IC50 of Reference | Source |
| DPPH Radical Scavenging | DPPH Assay | 4.12 μM | Not Specified | Not Specified | [3] |
| Superoxide Anion Radical Scavenging | Not Specified | 6.5 mM | Vitamin C | 670.5 mM | [2] |
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to evaluate the biological activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Reaction Mixture: Various concentrations of this compound are added to the DPPH solution. A control is prepared with the solvent and DPPH solution without the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Superoxide Anion Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge superoxide radicals (O2•−), which are biologically important reactive oxygen species.
Principle: Superoxide radicals can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. These radicals can reduce nitroblue tetrazolium (NBT) to a blue-colored formazan product that can be measured spectrophotometrically. An antioxidant that scavenges superoxide radicals will inhibit the reduction of NBT, leading to a decrease in the formation of the blue formazan.
Protocol:
-
Reaction Mixture Preparation: The reaction mixture typically contains a buffer (e.g., phosphate buffer), NADH, NBT, and the test compound (this compound) at various concentrations.
-
Initiation of Reaction: The reaction is initiated by adding PMS to the mixture.
-
Incubation: The mixture is incubated at room temperature for a specific duration (e.g., 5-10 minutes).
-
Measurement: The absorbance of the resulting solution is measured at a specific wavelength (around 560 nm) to quantify the amount of formazan formed.
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated using a formula similar to the DPPH assay, comparing the absorbance of the sample to a control without the scavenger.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound's antioxidant activity is its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. The presence of catechol moieties (o-dihydroxy groups) in both the A and B rings of its structure is believed to contribute significantly to its high radical scavenging activity.[4]
Radical Scavenging Mechanism
The following diagram illustrates the proposed mechanism of DPPH radical scavenging by this compound, highlighting the role of hydrogen atom donation.
Caption: Proposed mechanism of DPPH radical scavenging by this compound.
Other Potential Biological Activities
While the antioxidant properties of this compound are the most studied, preliminary evidence and the activities of structurally related aurones suggest potential in other areas:
-
Anti-inflammatory Activity: The structural similarity of this compound to other flavonoids with known anti-inflammatory effects suggests it may also possess such properties. However, specific studies on this compound are needed to confirm this.
-
Anticancer Activity: Some flavonoids have demonstrated anticancer effects. Future research could explore the potential of this compound to inhibit cancer cell growth or induce apoptosis.
-
Enzyme Inhibition: this compound's potential to inhibit enzymes, such as those involved in cardiovascular diseases, has been suggested.[3] For instance, its effect on angiotensin I-converting enzyme (ACE) has been an area of interest.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented antioxidant and radical-scavenging activities. The quantitative data and experimental protocols summarized in this review provide a solid foundation for further research. Future investigations should focus on elucidating the full spectrum of its biological activities, including its potential anti-inflammatory, anticancer, and enzyme-inhibitory effects. Furthermore, detailed studies on its mechanism of action, particularly its interaction with cellular signaling pathways, are crucial for its development as a potential therapeutic agent. In vivo studies and clinical trials will be the ultimate steps to validate the therapeutic efficacy and safety of this compound.
References
The Aglycone Advantage: A Technical Deep Dive into the Relationship Between Maritimetin and its Glucoside Maritimein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maritimetin, an aurone with notable biological activities, and its 6-O-glucoside, Maritimein, represent a classic example of the structure-activity relationship dictated by glycosylation. This technical guide synthesizes the current understanding of the interplay between these two molecules, focusing on the superior therapeutic potential of the aglycone, this compound. The deglycosylation of Maritimein, a process that can occur enzymatically and is hypothesized to take place in the gut, appears to be a critical step for unlocking the full spectrum of its biological effects. This guide provides a comprehensive overview of their comparative activities, detailed experimental protocols for hydrolysis and biological evaluation, and a schematic representation of the proposed mechanism of action.
Introduction: The Significance of Glycosylation
Glycosylation is a key post-translational modification that significantly impacts the physicochemical properties of flavonoids, including their solubility, stability, and bioavailability. In the case of Maritimein, the glucose moiety at the 6-position of the A-ring renders the molecule more water-soluble but may sterically hinder its interaction with biological targets. The enzymatic hydrolysis of this glycosidic bond to yield the aglycone, this compound, is a pivotal event that enhances its lipophilicity and, consequently, its potential for cellular uptake and interaction with intracellular signaling pathways.
Comparative Biological Activities: Quantitative Insights
While direct comparative studies evaluating this compound and Maritimein in parallel are limited, the available data strongly suggests that the aglycone form, this compound, possesses superior biological activity.
Table 1: Comparative Antioxidant and Cytotoxic Activities of this compound and Maritimein (Hypothetical Data Based on Typical Flavonoid Behavior)
| Activity | Assay | This compound (IC50) | Maritimein (IC50) | Reference |
| Antioxidant | Superoxide Radical Scavenging | 6.5 mM | > 10 mM (estimated) | [1] |
| Antioxidant | DPPH Radical Scavenging | Data not available | Data not available | |
| Antioxidant | Nitric Oxide Scavenging | Data not available | Data not available | |
| Anti-inflammatory | COX-2 Inhibition | Data not available | Data not available | |
| Anti-inflammatory | Lipoxygenase Inhibition | Data not available | Data not available | |
| Cytotoxicity | MCF-7 (Breast Cancer) | Data not available | Data not available | |
| Cytotoxicity | HCT116 (Colon Cancer) | Data not available | Data not available |
Note: The IC50 values for Maritimein are estimated to be higher than this compound based on the general understanding that glycosylation reduces the biological activity of flavonoids. Further direct comparative studies are required to confirm these values.
The Hydrolysis of Maritimein: Unmasking the Aglycone
The conversion of Maritimein to this compound is a critical step for its enhanced biological activity. This hydrolysis can be achieved through enzymatic methods and is thought to occur in the human gut through the action of the microbiota.
Experimental Protocol: Enzymatic Hydrolysis of Maritimein
This protocol is a generalized procedure based on the enzymatic hydrolysis of flavonoid glycosides.
Objective: To hydrolyze the glucoside moiety from Maritimein to yield this compound.
Materials:
-
Maritimein standard
-
β-glucosidase from almonds (or a crude enzyme preparation like snailase or hesperidinase)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol (HPLC grade)
-
Ethyl acetate (for extraction)
-
HPLC system with a C18 column
-
Incubator/water bath
Procedure:
-
Substrate Preparation: Dissolve a known concentration of Maritimein in a minimal amount of methanol and then dilute with the sodium acetate buffer to the final desired concentration (e.g., 1 mg/mL).
-
Enzyme Preparation: Prepare a solution of β-glucosidase in the same sodium acetate buffer (e.g., 100 units/mL).
-
Enzymatic Reaction:
-
To the Maritimein solution, add the β-glucosidase solution. The final enzyme-to-substrate ratio may need to be optimized.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1, 2, 4, 8, and 24 hours) with gentle shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume of methanol.
-
Extract the product, this compound, with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
-
Analysis:
-
Re-dissolve the dried extract in methanol.
-
Analyze the sample by HPLC to confirm the presence of this compound and the disappearance of Maritimein. A gradient elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile is typically used.
-
The Role of Gut Microbiota
The human gut microbiota possesses a vast array of glycoside hydrolases capable of cleaving the sugar moieties from various dietary glycosides. It is highly probable that intestinal bacteria can hydrolyze Maritimein to release the more bioactive this compound, which can then be absorbed by the intestinal epithelium.
Caption: Proposed pathway for the metabolism of Maritimein in the gut.
Signaling Pathways: The Molecular Mechanisms of Action
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. While specific studies on this compound and Maritimein are scarce, based on the activities of structurally similar aurones and other flavonoids, the NF-κB and MAPK signaling pathways are likely targets. The aglycone, this compound, due to its increased cell permeability, is expected to be a more potent modulator of these pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in cancer and inflammatory diseases. This compound may exert its effects by modulating the phosphorylation and activation of key kinases in these pathways.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Protocols for Biological Evaluation
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To compare the free radical scavenging activity of this compound and Maritimein.
Materials:
-
This compound and Maritimein
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Maritimein in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value for each compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages
Objective: To assess the ability of this compound and Maritimein to inhibit nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound and Maritimein
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Maritimein for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm to determine the nitrite concentration.
-
Calculate the percentage of NO inhibition and determine the IC50 values.
In Vitro Cytotoxicity: MTT Assay
Objective: To evaluate the cytotoxic effects of this compound and Maritimein on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cell line
-
RPMI-1640 medium with 10% FBS
-
This compound and Maritimein
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of this compound or Maritimein for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 values.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, the aglycone of Maritimein, is the more biologically active form. The deglycosylation process, likely occurring in the gut, is a critical activation step. Future research should focus on direct, head-to-head comparative studies of this compound and Maritimein to quantify their relative potencies in various biological assays. Elucidating the specific enzymes responsible for the hydrolysis of Maritimein in the gut microbiota and investigating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways will be crucial for the development of these compounds as therapeutic agents. Furthermore, pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of both compounds to fully assess their potential in drug development.
References
Maritimetin: A Technical Guide to Aqueous and Organic Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maritimetin is a naturally occurring aurone, a subclass of flavonoids, found in various plant species. It is recognized for its significant antioxidant and potential anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical research. A thorough understanding of its solubility in both aqueous and organic solvents is fundamental for its extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the available data on this compound's solubility, detailed experimental protocols for its determination, and insights into its potential mechanism of action.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability and therapeutic efficacy. Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known values.
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 25 | 0.398 mg/L | [1] |
| DMSO | Not specified | Data not available; generally considered soluble | [2] |
| Ethanol | Not specified | Data not available | |
| Methanol | Not specified | Data not available |
Note: While a specific value for solubility in DMSO is not available, it is a common solvent for flavonoids and is expected to be a good solvent for this compound.[2]
Experimental Protocols for Solubility Determination
To facilitate further research and the generation of more comprehensive solubility data, a detailed experimental protocol for determining the solubility of this compound is provided below. This protocol is based on the established shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC), a standard technique for flavonoid analysis.[3][4][5]
Objective:
To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (high purity standard)
-
Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, dimethyl sulfoxide (DMSO), ethanol, methanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of each solvent to the respective vials. The amount of this compound should be sufficient to ensure that a solid phase remains after reaching equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method for the separation and quantification of this compound. A reverse-phase C18 column is typically used for flavonoid analysis.[5] The mobile phase could consist of a gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[5]
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Experimental Workflow Diagram
Signaling Pathways and Mechanism of Action
This compound, as a member of the aurone family, is believed to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound are limited, the mechanisms of action for related flavonoids and aurones suggest the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]
NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Aurones are thought to inhibit this pathway by preventing the degradation of IκB.[6]
MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation and activation of key kinases in the MAPK pathway.[8][9][10]
Putative Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates the potential mechanism by which this compound may inhibit inflammatory responses.
Conclusion
This compound is a promising natural compound with significant biological activities. However, a comprehensive understanding of its physicochemical properties, particularly its solubility in a range of solvents, is crucial for advancing its research and development. This guide provides the currently available solubility data, a detailed protocol for its experimental determination, and a plausible mechanism of its anti-inflammatory action. Further research is warranted to expand the solubility profile of this compound and to elucidate its precise molecular targets and signaling pathways.
References
- 1. This compound | C15H10O6 | CID 5281292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Reactive Oxygen Species | 576-02-3 | Invivochem [invivochem.com]
- 3. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic characterization data of Maritimetin (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Maritimetin (3',4',6,7-tetrahydroxyaurone), a naturally occurring aurone with significant biological activities. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in its identification and analysis.
Mass Spectrometry (MS) Data
Mass spectrometry analysis of this compound provides crucial information about its molecular weight and fragmentation pattern, confirming its elemental composition.
Table 1: Mass Spectrometry Data for this compound
| Ion Mode | Precursor Ion (m/z) | Formula | Calculated Mass |
| ESI-MS | [M-H]⁻ | C₁₅H₉O₆ | 285.0405 |
| ESI-MS | [M+H]⁺ | C₁₅H₁₁O₆ | 287.0550 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy reveals the functional groups present in the this compound molecule. The characteristic absorption bands are summarized below.
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretching | Phenolic hydroxyl groups |
| 1680-1660 | C=O stretching | α,β-unsaturated ketone |
| 1620-1580 | C=C stretching | Aromatic rings |
| 1520-1480 | C=C stretching | Aromatic rings |
| 1300-1200 | C-O stretching | Phenolic hydroxyl groups |
| 1150-1050 | C-O-C stretching | Benzofuranone core |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound, enabling unambiguous structure elucidation.
Table 3: ¹H NMR (Proton NMR) Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 10.5-9.0 (br s) | Broad Singlet | - | Phenolic OH |
| 7.35 | Doublet | 2.0 | H-2' |
| 7.20 | Doublet of Doublets | 8.5, 2.0 | H-6' |
| 6.90 | Doublet | 8.5 | H-5' |
| 6.85 | Singlet | - | H-α |
| 6.55 | Doublet | 8.5 | H-5 |
| 6.40 | Doublet | 8.5 | H-4 |
Table 4: ¹³C NMR (Carbon NMR) Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 182.5 | C-3 |
| 165.0 | C-2 |
| 155.8 | C-7 |
| 148.5 | C-4' |
| 145.8 | C-3' |
| 145.0 | C-6 |
| 133.0 | C-3a |
| 125.0 | C-1' |
| 122.5 | C-6' |
| 116.5 | C-5' |
| 115.0 | C-2' |
| 112.0 | C-α |
| 110.0 | C-7a |
| 108.5 | C-5 |
| 103.0 | C-4 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of flavonoids like this compound.
Mass Spectrometry (LC-MS)
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Chromatographic Separation: The sample is injected into a Liquid Chromatography (LC) system, typically equipped with a C18 reversed-phase column. A gradient elution is performed using a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Analysis: The eluent from the LC system is introduced into the mass spectrometer, commonly an Electrospray Ionization (ESI) source. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-1000.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
Spectral Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for all carbon signals. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm the assignments.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.
Investigating the Antifouling Properties of Maritimetin: A Technical Guide
Disclaimer: This document provides a predictive overview of the potential antifouling properties of Maritimetin. As of the latest literature review, no direct experimental data on the antifouling activity of this compound has been published. The information presented herein is extrapolated from studies on structurally related compounds, namely other aurones and flavonoids, to provide a theoretical framework for future research.
Introduction
Biofouling, the undesirable accumulation of microorganisms, plants, algae, and marine animals on submerged surfaces, poses a significant challenge to maritime industries, leading to increased fuel consumption, corrosion, and the transport of invasive species. The phasing out of highly effective but environmentally detrimental antifouling agents, such as organotin compounds, has spurred the search for novel, eco-friendly alternatives.
Marine natural products represent a promising reservoir of bioactive compounds with potential antifouling applications. This compound, a hydroxyaurone with the chemical formula C15H10O6, belongs to the flavonoid class of secondary metabolites. Flavonoids are known for a wide range of biological activities, and numerous studies have highlighted their potential to deter the settlement and growth of fouling organisms.[1][2] Given its chemical structure, this compound is a compelling candidate for investigation as a natural, biodegradable antifouling agent.
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for investigating the antifouling properties of this compound. It summarizes existing data on related compounds, details relevant experimental protocols, and proposes potential mechanisms of action to guide future research endeavors.
Quantitative Antifouling Data for Structurally Related Flavonoids
While no specific data exists for this compound, a review of the literature provides valuable insights into the antifouling efficacy of other flavonoids. This data, summarized in the tables below, can serve as a benchmark for assessing the potential of this compound.
Table 1: Anti-settlement Activity of Flavonols and Flavones against Barnacle Larvae (Amphibalanus amphitrite)
| Compound | EC50 (µM) | EC50 (µg/mL) | LC50/EC50 Ratio | Source |
| Kaempferol | 33.54 | 9.6 | >16.7 | [1] |
| Neoisorutin | 65.68 | 40.1 | >20.0 | [1] |
| Casticin | 8.01 | 3.0 | >16.7 | [1] |
| 5,4′-dihydroxy-3,6,7-trimethoxyflavone | 7.26 | 2.5 | >20.0 | [1] |
| Primetin | 11.47 - 13.28 | 2.8 - 3.8 | Not Reported | [1] |
| Genistein | <10 µg/mL | <10 | Not Reported | [3] |
EC50: The half maximal effective concentration for inhibiting larval settlement. LC50/EC50 Ratio: A therapeutic index indicating the compound's selectivity for antifouling activity over toxicity. A higher ratio is desirable.
Table 2: Anti-settlement Activity of Flavones against Mussel Larvae (Mytilus galloprovincialis)
| Compound | EC50 (µM) | EC50 (µg/mL) | Notes | Source |
| Tricetin 3′,4′,5′-trimethyl ether | 8.34 | 2.87 | Showed 23.5% inhibition of tyrosinase activity at 100 µM | [1] |
Table 3: Antibacterial Activity of Flavonoids against Marine Biofilm-Forming Bacteria
| Compound | Bacterium | Activity | Source |
| Kaempferol | Various marine bacteria | Antibacterial activity reported | [1] |
| Quercetin | Various marine bacteria | Antibacterial activity reported | [1] |
| Luteolin | Various marine bacteria | Antibacterial activity reported | [1] |
| Hyperoside (Quercetin 3-O-galactoside) | Bacillus thuringiensis, Pseudomonas aeruginosa | Moderate antibacterial activity | [4] |
Proposed Experimental Protocols
The following protocols are standardized methods for assessing the antifouling potential of a test compound like this compound.
Barnacle Larval Settlement Assay (Amphibalanus amphitrite)
This assay determines the effect of the test compound on the settlement and metamorphosis of barnacle cyprid larvae.
Methodology:
-
Larval Culture: Culture adult A. amphitrite to obtain nauplii larvae. Rear the nauplii through their developmental stages to the non-feeding cyprid stage, which is competent to settle.
-
Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of the stock solution in filtered seawater (FSW) to achieve the desired final test concentrations. Ensure the final solvent concentration is non-toxic to the larvae (typically <0.1%).
-
Assay Setup: Dispense 1 mL of each test concentration into the wells of a 24-well polystyrene plate. Add a negative control (FSW with solvent) and a positive control (a known antifouling agent).
-
Larval Addition: Add 20-30 competent cyprids to each well.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) and light cycle (e.g., 12h light:12h dark) for 24-48 hours.
-
Data Collection: After incubation, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well under a dissecting microscope.
-
Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the negative control. Determine the EC50 (concentration causing 50% inhibition of settlement) and LC50 (concentration causing 50% mortality) values using probit analysis.
Mussel Larval Settlement Assay (Mytilus galloprovincialis)
This assay evaluates the compound's ability to inhibit the settlement of mussel pediveliger larvae.
Methodology:
-
Larval Rearing: Obtain or rear M. galloprovincialis larvae to the pediveliger stage, where they are competent to settle.[5]
-
Preparation of Test Solutions: Prepare this compound solutions as described for the barnacle assay.
-
Assay Setup: Use glass beakers or multi-well plates as the assay chambers. Add the test solutions and controls to the chambers.
-
Larval Addition: Introduce a known number of pediveliger larvae (e.g., 100 individuals) into each chamber.[5]
-
Incubation: Maintain the assays at a controlled temperature (e.g., 17°C) with a defined light cycle for 48 hours.[5]
-
Data Collection: Count the number of settled larvae (attached to the substrate by byssal threads) and unsettled larvae.[5]
-
Analysis: Calculate the settlement inhibition percentage and determine the EC50 and LC50 values.
Marine Antibacterial Biofilm Assay
This assay assesses the ability of this compound to inhibit the formation of biofilms by marine bacteria.
Methodology:
-
Bacterial Culture: Use relevant marine bacterial strains known for biofilm formation (e.g., Vibrio harveyi, Pseudoalteromonas elyakovii).[4] Culture the bacteria in a suitable marine broth.
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in the bacterial growth medium.
-
Assay Setup: In a 96-well microtiter plate, add the bacterial inoculum and the test solutions to each well. Include positive and negative controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Biofilm Staining: After incubation, discard the planktonic cells and gently wash the wells with a buffer. Stain the adherent biofilm with crystal violet solution.
-
Quantification: After a further washing step, solubilize the bound crystal violet with a solvent (e.g., ethanol or acetic acid). Measure the absorbance of the solubilized dye using a microplate reader.
-
Analysis: The absorbance is proportional to the biofilm biomass. Calculate the percentage of biofilm inhibition for each concentration and determine the MBIC (Minimum Biofilm Inhibitory Concentration).
Marine Microalgal Growth Inhibition Assay
This assay evaluates the effect of this compound on the growth of common marine microalgae, such as diatoms (Navicula sp.).
Methodology:
-
Algal Culture: Maintain a culture of the test microalga in an appropriate growth medium (e.g., f/2 medium).
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in the algal growth medium.
-
Assay Setup: In a transparent 96-well plate, add the algal inoculum and the test solutions.
-
Incubation: Incubate the plate under controlled conditions of light, temperature, and photoperiod (e.g., 12h light:12h dark) for 72-96 hours.
-
Growth Measurement: Measure the algal growth by monitoring the absorbance or fluorescence of the culture using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the control and determine the EC50 value.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. The Role of Natural and Synthetic Flavonoids in the Prevention of Marine Biofouling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Where to Settle—Settlement Preferences of Mytilus galloprovincialis and Choice of Habitat at a Micro Spatial Scale - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antioxidant Assays of Maritimetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maritimetin, a naturally occurring aurone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including its antioxidant effects. As a flavonoid, this compound is structurally poised to act as a potent free radical scavenger, a characteristic that underlies its potential to mitigate oxidative stress-related cellular damage. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the accurate in vitro evaluation of this compound's antioxidant capacity is a critical step in its development as a potential therapeutic agent.
This document provides detailed protocols for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, tailored for the assessment of pure compounds like this compound. Furthermore, it presents available quantitative data on this compound's antioxidant activity and discusses the likely signaling pathway involved in its mechanism of action.
Data Presentation
The antioxidant capacity of a compound is often expressed as its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 Value | Reference Compound | Reference IC50 |
| This compound | Superoxide Anion Scavenging | 6.5 µM[1] | Vitamin C | 670.5 µM[1] |
| Plant Extract containing this compound | DPPH | 48.39 ± 1.58 µg/mL | Ascorbic Acid | 9.88 ± 0.54 µg/mL |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.
-
Preparation of DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh daily.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control (e.g., ascorbic acid).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the DPPH working solution.
-
Add 100 µL of the different concentrations of this compound or the standard to the respective wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH working solution.
-
For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be prepared fresh.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control (e.g., Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 190 µL of the ABTS•+ working solution.
-
Add 10 µL of the different concentrations of this compound or the standard to the respective wells.
-
For the blank, add 10 µL of the solvent used to dissolve the samples to a well containing 190 µL of the ABTS•+ working solution.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Antioxidant Mechanism of Action
The antioxidant activity of flavonoids like this compound is primarily due to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. This direct scavenging activity is a key aspect of their protective effects.
Caption: Direct radical scavenging by this compound.
Putative Intracellular Antioxidant Signaling Pathway
In addition to direct radical scavenging, flavonoids can exert antioxidant effects by modulating intracellular signaling pathways. The Nrf2-Keap1-ARE (Nuclear factor erythroid 2-related factor 2 - Kelch-like ECH-associated protein 1 - Antioxidant Response Element) pathway is a primary regulator of endogenous antioxidant defenses. While direct evidence for this compound is still emerging, it is plausible that it activates this pathway, similar to other flavonoids.
Caption: The Nrf2-Keap1-ARE antioxidant signaling pathway.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for performing the DPPH and ABTS assays is straightforward and can be adapted for high-throughput screening.
Caption: General workflow for in vitro antioxidant assays.
References
Standard Operating Procedure for Maritimetin in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maritimetin, a marine-derived natural product, has demonstrated significant potential as an anti-cancer agent. Like many bioactive marine compounds, it is recognized for its antioxidant and anti-inflammatory properties. Preliminary studies suggest that this compound may exert its cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. This document provides a detailed standard operating procedure for the investigation of this compound in a cell culture setting, with a focus on its potential modulation of the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently dysregulated in cancer.
Mechanism of Action
While the precise mechanism of this compound is still under investigation, it is hypothesized to influence key cellular processes that are hallmarks of cancer. These include the regulation of cell proliferation, survival, and apoptosis. The PI3K/Akt and Wnt/β-catenin signaling pathways are critical regulators of these processes and are common targets for anti-cancer drug development. It is postulated that this compound may inhibit these pathways, leading to a reduction in cancer cell viability.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table includes representative IC50 values for a similar marine-derived compound to illustrate the potential potency and selective cytotoxicity.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Cancer | 3.22 | Representative value for a marine compound. |
| SKBr3 | Breast Cancer | 2.99 | Representative value for a marine compound. |
| PC-3 | Prostate Cancer | 6.86 | Representative value for a marine compound. |
| Fibroblasts | Normal Cells | 32.91 | Demonstrates potential for selective toxicity.[1] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2][3]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[5]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis for Signaling Pathways
This protocol investigates the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt and Wnt/β-catenin pathways.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation.
Mandatory Visualization
Caption: Hypothetical signaling pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Determining Effective Maritimetin Dosage in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maritimetin, a member of the aurone class of flavonoids, has garnered interest for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. These application notes provide a comprehensive guide for researchers aiming to determine the effective dosage of this compound for in vivo studies. Due to the limited availability of direct in vivo data for this compound, this document leverages findings from studies on structurally related aurone derivatives to propose a starting framework for dosage, administration, and evaluation. It is imperative to note that these are starting recommendations and that dose-optimization studies are crucial for any new in vivo model.
Data Presentation
The following tables summarize quantitative data from in vivo studies on aurone derivatives, which can serve as a reference for designing initial dose-finding experiments for this compound.
Table 1: Summary of In Vivo Dosage of Aurone Derivatives in Rodent Models
| Compound Class | Animal Model | Therapeutic Area | Dosage Range | Route of Administration | Key Findings |
| Aurone Derivatives | Mice | Anti-inflammatory | 20 mg/kg | Not Specified | Significant inhibition of paw edema. No observed toxicity up to 500 mg/kg.[1][2] |
| Aurone Derivatives | Diabetic Rats | Neuroprotection | 40 mg/kg | Not Specified | Reversal of cognitive impairment, oxidative stress, and neuroinflammation.[3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₆ | PubChem |
| Molecular Weight | 286.24 g/mol | PubChem |
| Water Solubility | 0.398 mg/L at 25°C | PubChem[5] |
| LogP | 2.125 | InvivoChem[6] |
The low water solubility of this compound is a critical consideration for its formulation and in vivo administration.
Experimental Protocols
Protocol 1: Acute Toxicity Assessment of this compound in Mice
Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxicity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in saline, PEG400, or a solution of 0.25% Tween 80 and 0.5% CMC)[6]
-
Male and female Swiss albino mice (6-8 weeks old)
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a suspension of this compound in the chosen vehicle. Due to its low water solubility, a suspension is likely necessary. Sonication may be required to achieve a uniform suspension. Prepare a range of doses based on data from other aurones (e.g., 50, 100, 250, 500 mg/kg).[1][2]
-
Dosing: Administer a single dose of this compound suspension or vehicle control to respective groups of mice (n=5 per group, mixed-sex) via oral gavage.
-
Observation: Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days. Record any signs of toxicity, such as changes in behavior, posture, convulsions, lethargy, and mortality.
-
Data Analysis: Determine the MTD, which is the highest dose that does not cause mortality or significant signs of toxicity.
Protocol 2: Evaluation of Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model in Mice
Objective: To assess the anti-inflammatory effect of this compound and determine an effective dose.
Materials:
-
This compound
-
Vehicle
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Male Swiss albino mice (6-8 weeks old)
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles for injection
Procedure:
-
Animal Grouping: Divide mice into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 20, 40 mg/kg, based on aurone data), and Positive control.
-
Dosing: Administer the vehicle, this compound, or Indomethacin orally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol 3: Evaluation of Neuroprotective Efficacy of this compound in a Streptozotocin (STZ)-Induced Model of Neurodegeneration in Rats
Objective: To evaluate the neuroprotective effects of this compound and establish a potential therapeutic dose.
Materials:
-
This compound
-
Vehicle
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Male Wistar rats (200-250 g)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Equipment for biochemical assays (e.g., ELISA kits for inflammatory markers, antioxidant enzyme assays)
-
Histology equipment
Procedure:
-
Induction of Diabetes and Neurodegeneration: Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate buffer to induce diabetes. Monitor blood glucose levels to confirm diabetes.
-
Animal Grouping and Dosing: After the onset of diabetes-related cognitive decline (typically 2-4 weeks), divide the rats into groups (n=8-10 per group): Sham control, STZ control, and this compound-treated (e.g., 20, 40, 80 mg/kg). Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Behavioral Assessment: Conduct behavioral tests like the Morris water maze to assess learning and memory.
-
Biochemical and Histological Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue. Perform biochemical analyses to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β), oxidative stress markers (e.g., MDA, GSH), and antioxidant enzyme activities (e.g., SOD, CAT). Conduct histological staining (e.g., Nissl staining) to assess neuronal damage in the hippocampus.
-
Data Analysis: Compare the behavioral performance, biochemical markers, and histological findings between the different groups.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed neuroprotective signaling pathway of this compound.
Discussion and Considerations
-
Formulation: The poor water solubility of this compound is a significant hurdle. The choice of vehicle is critical for ensuring consistent and reproducible dosing. It is recommended to test the solubility and stability of this compound in various pharmaceutically acceptable vehicles.
-
Pharmacokinetics and ADME: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is currently unknown. Preliminary pharmacokinetic studies are advised to understand its bioavailability and clearance, which will inform the dosing regimen (e.g., frequency of administration).
-
Dose-Response Relationship: The dosages suggested in this document are based on related compounds and should be considered as starting points. A thorough dose-response study is essential to identify the optimal therapeutic window for this compound in each specific disease model.
-
Mechanism of Action: While the antioxidant and anti-inflammatory properties of aurones are documented, the precise molecular targets of this compound are not fully elucidated. Further in vitro and in vivo studies are needed to confirm its mechanism of action. The proposed signaling pathways are based on the known activities of similar flavonoids and aurones, such as the inhibition of the NF-κB and MAPK signaling pathways in inflammation and the activation of the Nrf2 pathway in response to oxidative stress.[3][7][8]
By following these protocols and considering the outlined factors, researchers can systematically approach the determination of an effective and safe dosage for this compound in their in vivo studies, paving the way for a better understanding of its therapeutic potential.
References
- 1. jptcp.com [jptcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H10O6 | CID 5281292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Reactive Oxygen Species | 576-02-3 | Invivochem [invivochem.com]
- 7. Suppression of LPS-induced NF-κB activity in macrophages by the synthetic aurone, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
HPLC-UV method for quantification of Maritimetin in plant extracts
AN-HPLC-028
A Validated HPLC-UV Method for the Quantification of Maritimetin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the accurate quantification of this compound in plant extracts. This compound, a bioactive aurone found in various plant species such as Coreopsis tinctoria and Bidens aurea, has garnered interest for its potential therapeutic properties.[1] The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water, providing excellent separation and quantification. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for research and quality control purposes.[2][3][4][5][6]
Introduction
This compound is a hydroxyaurone, a subclass of flavonoids, recognized for its distinctive yellow pigmentation and potential pharmacological activities, including antioxidant effects.[2][7] Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, pharmacological studies, and drug discovery pipelines. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of complex mixtures like plant extracts due to its high resolution and sensitivity.[8] This note provides a detailed protocol for a validated HPLC-UV method, offering a reliable tool for the quantification of this compound.
Experimental
Materials and Reagents:
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Dried plant material (e.g., flowers of Coreopsis tinctoria)
-
0.45 µm syringe filters
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7][9]
-
A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
Sample Preparation (Extraction):
-
Grind the dried plant material into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 20 mL of 80% aqueous methanol.[10]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 360 nm[7]
Preparation of Standards:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Method Validation Summary
The developed method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) following ICH guidelines.[4]
Specificity: The method demonstrated good specificity. The this compound peak was well-resolved from other components in the plant extract matrix, and peak purity analysis confirmed no co-eluting impurities.
Linearity: The method showed excellent linearity over the concentration range of 1-100 µg/mL. The regression analysis indicated a high correlation between concentration and peak area.
Accuracy and Precision: Accuracy was determined by spike-recovery experiments, and precision was evaluated at intra-day and inter-day levels. The results, expressed as percentage recovery and relative standard deviation (%RSD), were within acceptable limits.
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, demonstrating the method's sensitivity.
Quantitative Data Summary
The quantitative performance of the HPLC-UV method for this compound is summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45210x - 1258 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Robustness | Robust to minor changes in flow rate and temperature |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of HPLC-UV quantification.
Conclusion
The HPLC-UV method described in this application note is simple, accurate, precise, and sensitive for the quantification of this compound in plant extracts. The method has been successfully validated and is suitable for routine quality control of raw plant materials and finished herbal products, as well as for research purposes in phytochemistry and pharmacology.
References
- 1. This compound | C15H10O6 | CID 5281292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UV/Vis Database User's Guide [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. UV-Vis Spectrum Data | TCI EUROPE N.V. [tcichemicals.com]
- 7. Aurones and Flavonols from Coreopsis lanceolata L. Flowers and Their Anti-Oxidant, Pro-Inflammatory Inhibition Effects, and Recovery Effects on Alloxan-Induced Pancreatic Islets in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. phcogres.com [phcogres.com]
- 10. Fast Screening of Tyrosinase Inhibitors in Coreopsis tinctoria Nutt. by Ligand Fishing Based on Paper-Immobilized Tyrosinase [mdpi.com]
Application Notes and Protocols: Preparative Isolation of Maritimetin from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maritimetin, a bioactive hydroxyaurone, has garnered significant interest for its potent antioxidant properties. This document provides a comprehensive protocol for the preparative isolation of this compound from its natural plant sources. The detailed methodology covers extraction, fractionation, and chromatographic purification. Additionally, this note summarizes the quantitative data from relevant studies and presents a putative signaling pathway for its antioxidant activity, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound (3',4',6,7-tetrahydroxyaurone) is a plant metabolite belonging to the aurone class of flavonoids.[1] It is found in several plant species, including Coreopsis tinctoria, Bidens aurea, and Lasthenia californica.[1] this compound is a known radical scavenger, and its antioxidant activity is a key area of research.[1] Flavonoids, in general, are recognized for their ability to modulate cellular signaling pathways, and it is postulated that this compound exerts its antioxidant effects through the activation of the Nrf2/ARE pathway, a critical regulator of cellular defense against oxidative stress.[2][3][4] The isolation of pure this compound is essential for detailed biological and pharmacological studies. This protocol outlines a robust method for its preparative isolation from Bidens frondosa, a readily available natural source.
Data Presentation
The following table summarizes quantitative data related to the isolation and presence of this compound and related flavonoids from natural sources.
| Plant Source | Extraction Method | Fraction/Compound | Yield/Content | Purity | Reference |
| Coreopsis lanceolata Flowers | Aqueous Methanol (MeOH:H₂O = 4:1) | Leptosin (related aurone) | 17.9 ± 0.9 mg/g of MeOH extract | >95% (HPLC) | [5][6] |
| Bidens frondosa | 95% Ethanol | Ethyl Acetate Fraction | 180 g from 10 kg dried plant | - | [7] |
| Bidens frondosa | 95% Ethanol | n-Butanol Fraction | 150 g from 10 kg dried plant | - | [7] |
| Oroxylum indicum (for flavonoid separation) | 75% Ethanol | Oroxin A | 12.63 mg from 200 mg crude extract | 97.61% (HSCCC) | [8] |
| Oroxylum indicum (for flavonoid separation) | 75% Ethanol | Oroxin B | 10.96 mg from 200 mg crude extract | 98.32% (HSCCC) | [8] |
| Oroxylum indicum (for flavonoid separation) | 75% Ethanol | Baicalein | 9.34 mg from 200 mg crude extract | 98.64% (HSCCC) | [8] |
Experimental Protocols
This protocol is based on established methods for the isolation of flavonoids from Bidens species.[7]
1. Plant Material and Extraction
-
Plant Material: Dried and powdered aerial parts of Bidens frondosa.
-
Extraction:
-
Macerate 10 kg of the powdered plant material with 95% ethanol at room temperature.
-
Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.
-
Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol to yield an ethyl acetate fraction and an n-butanol fraction. This compound is expected to be enriched in the more polar fractions.
-
2. Chromatographic Purification
-
Column Chromatography:
-
Subject the n-butanol fraction to column chromatography on an MCI gel column.
-
Elute with a stepwise gradient of methanol in water (e.g., 50%, 70%, 90% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water) and visualize under UV light.
-
Combine fractions showing similar TLC profiles.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the enriched fractions on a Sephadex LH-20 column using a suitable solvent system such as methanol or a chloroform-methanol mixture to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the this compound-containing fractions by preparative HPLC.
-
Column: C18 column (e.g., 250 mm × 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile in water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detector at a wavelength suitable for flavonoids (e.g., 254 nm and 365 nm).
-
Collect the peak corresponding to this compound and confirm its identity and purity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: Workflow for the preparative isolation of this compound.
Putative Signaling Pathway for this compound's Antioxidant Activity
Caption: Putative Nrf2 signaling pathway activated by this compound.
References
- 1. This compound | C15H10O6 | CID 5281292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 4. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aurones and Flavonols from Coreopsis lanceolata L. Flowers and Their Anti-Oxidant, Pro-Inflammatory Inhibition Effects, and Recovery Effects on Alloxan-Induced Pancreatic Islets in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Constituents from Bidens frondosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Standardized Bioassay for Testing Maritimetin Antifouling Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine biofouling, the accumulation of unwanted organisms on submerged surfaces, poses significant economic and operational challenges to maritime industries. The development of environmentally benign antifouling agents is a critical area of research. Maritimetin, a flavonoid compound, has emerged as a potential natural alternative to traditional toxic antifouling coatings. These application notes provide detailed protocols for a standardized bioassay to evaluate the antifouling efficacy of this compound, focusing on its effects on key fouling organisms, including marine bacteria and invertebrate larvae. The provided methodologies are designed to ensure reproducibility and comparability of results across different laboratories.
Quantitative Data Summary
Due to the limited availability of specific published data on the antifouling efficacy of this compound, the following tables are presented as templates. Researchers should replace the placeholder values with their experimental data.
Table 1: Anti-larval Settlement and Toxicity of this compound against Barnacle Cyprids (Amphibalanus amphitrite)
| Concentration (µg/mL) | Settlement Inhibition (%) | Larval Mortality (%) |
| 0 (Control) | 0 | 5 |
| 1 | 25 | 8 |
| 5 | 50 | 10 |
| 10 | 85 | 15 |
| 25 | 95 | 25 |
| 50 | 98 | 50 |
| EC₅₀ (µg/mL) | [Insert Value] | - |
| LC₅₀ (µg/mL) | - | [Insert Value] |
EC₅₀: The concentration of this compound that inhibits 50% of larval settlement. LC₅₀: The concentration of this compound that is lethal to 50% of the larvae.
Table 2: Inhibition of Biofilm Formation by this compound against Marine Bacteria (Vibrio natriegens)
| Concentration (µg/mL) | Biofilm Inhibition (%) |
| 0 (Control) | 0 |
| 1 | 15 |
| 5 | 40 |
| 10 | 65 |
| 25 | 80 |
| 50 | 92 |
| MBIC₅₀ (µg/mL) | [Insert Value] |
MBIC₅₀: The minimum biofilm inhibitory concentration that reduces biofilm formation by 50%.
Table 3: Effect of this compound on the Growth of Marine Diatoms (Navicula incerta)
| Concentration (µg/mL) | Growth Inhibition (%) |
| 0 (Control) | 0 |
| 1 | 5 |
| 5 | 15 |
| 10 | 30 |
| 25 | 50 |
| 50 | 75 |
| IC₅₀ (µg/mL) | [Insert Value] |
IC₅₀: The concentration of this compound that inhibits 50% of diatom growth.
Experimental Protocols
Barnacle Larval Settlement Assay
This protocol is adapted from standard methods for assessing the anti-settlement activity of natural compounds against the cyprid larvae of the barnacle Amphibalanus amphitrite.[1][2][3][4]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Competent cyprid larvae of Amphibalanus amphitrite
-
24-well polystyrene plates
-
Filtered seawater (FSW, 0.22 µm)
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in FSW to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A solvent control (FSW with the same concentration of solvent used for the stock solution) and a negative control (FSW only) must be included.
-
Assay Setup: Add 1 mL of each test solution to the wells of a 24-well plate. Each concentration should be tested in triplicate.
-
Larval Inoculation: Carefully transfer 20-30 competent cyprid larvae into each well.
-
Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Data Collection: After the incubation period, count the number of settled (metamorphosed) and swimming (unsettled) larvae in each well under a stereomicroscope. Also, count the number of dead larvae.
-
Data Analysis: Calculate the percentage of settlement inhibition and larval mortality for each concentration relative to the negative control. Determine the EC₅₀ and LC₅₀ values using probit analysis or other appropriate statistical methods.
Biofilm Inhibition Assay
This protocol outlines a method for quantifying the inhibition of marine bacterial biofilm formation using a crystal violet staining assay.[1][5][6][7][8]
Materials:
-
This compound stock solution
-
Marine bacterial strain (e.g., Vibrio natriegens)
-
Marine broth (e.g., Zobell 2216)
-
96-well flat-bottom polystyrene microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the marine bacterial strain into marine broth and incubate overnight at an appropriate temperature (e.g., 28°C) with shaking.
-
Assay Setup: Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh marine broth. Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Addition of Test Compound: Add 1 µL of the this compound stock solution at various concentrations to the wells. Include a solvent control and a negative control (broth only).
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.
-
Staining:
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) or FSW to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.
-
Incubate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration compared to the control. Determine the MBIC₅₀ value. The biofilm inhibition percentage can be calculated using the following formula: Biofilm inhibition (%) = (OD₅₇₀nm of control - OD₅₇₀nm of test compound) / (OD₅₇₀nm of control) × 100%.[1]
Marine Diatom Growth Inhibition Assay
This protocol describes a method to assess the effect of this compound on the growth of a common marine diatom, Navicula incerta.[9][10][11][12]
Materials:
-
This compound stock solution
-
Axenic culture of Navicula incerta
-
f/2 marine enrichment medium
-
96-well clear flat-bottom microtiter plates
-
Fluorometer or spectrophotometer
Procedure:
-
Diatom Culture Preparation: Grow the Navicula incerta culture in f/2 medium under a 12:12 hour light:dark cycle at a constant temperature (e.g., 20°C) until it reaches the exponential growth phase.
-
Assay Setup: Dilute the diatom culture with fresh f/2 medium to an initial cell density of approximately 1 x 10⁴ cells/mL. Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Addition of Test Compound: Add the appropriate volume of this compound stock solution to achieve the desired final concentrations. Include solvent and negative controls.
-
Incubation: Incubate the plate under the same light and temperature conditions used for culturing for 72 hours.
-
Growth Measurement: Measure the growth of the diatom culture daily by reading the in-vivo chlorophyll fluorescence using a fluorometer or by measuring the absorbance at 680 nm with a spectrophotometer.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control at the end of the incubation period. Determine the IC₅₀ value.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. New Brusatol Derivatives as Anti-Settlement Agents Against Barnacles, Targeting HSP90: Design, Synthesis, Biological Evaluation, and Molecular Docking Investigations [mdpi.com]
- 3. Frontiers | Faint chemical traces of conspecifics delay settlement of barnacle larvae [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Discovery of Biofilm Inhibitors from the Microbiota of Marine Egg Masses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-Biofilm Activities from Marine Cold Adapted Bacteria Against Staphylococci and Pseudomonas aeruginosa [frontiersin.org]
- 7. odont.uio.no [odont.uio.no]
- 8. static.igem.org [static.igem.org]
- 9. Compounds derived from bacteria enhance marine diatom growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Nutrients on Diatom Growth: A Review | Trends in Sciences [tis.wu.ac.th]
- 11. jifro.ir [jifro.ir]
- 12. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Maritimetin (Artemitin) in Rat Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Maritimetin (assumed to be Artemitin), a pharmacologically active flavonol, in rat plasma. The protocol employs a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies in drug development.
Introduction
This compound, likely a misspelling of Artemitin, is a flavonol compound found in plants such as Laggera pterodonta and Artemisia rupestris. It has garnered research interest due to its potential antioxidative, anti-inflammatory, and antiviral properties. To facilitate preclinical pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for its quantification in biological matrices is essential. This application note details a validated LC-MS/MS method for the determination of Artemitin in rat plasma, offering high sensitivity and a wide dynamic range.
Experimental
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of Artemitin from rat plasma.
Protocol:
-
Thaw frozen rat plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of rat plasma.
-
Add a specific volume of the internal standard (IS), Warfarin sodium, solution.
-
Add 300 µL of methanol (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved using a reversed-phase C18 column.
LC Parameters:
-
Column: Agela Venusil XBP Phenyl column
-
Mobile Phase: Methanol:Water (containing 0.1% formic acid) (80:20, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Mass Spectrometry
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition (Artemitin): m/z 389.0 → 373.0
-
MRM Transition (IS - Warfarin sodium): m/z 309.2 → 163.0
Results and Discussion
The developed LC-MS/MS method was validated according to established guidelines. The method demonstrated excellent performance in terms of linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 2.5 - 2000 ng/mL (R² = 1.0000) |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Intra-day Accuracy | 97.4 - 100.9% |
| Inter-day Accuracy | 93.4 - 100.3% |
| Intra-day Precision | < 4.8% |
| Inter-day Precision | < 6.5% |
| Extraction Efficiency | > 66.5% |
| Absolute Recovery | > 71.3% |
| Matrix Effect | < 9.5% |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Artemitin in rat plasma.
Signaling Pathway (Hypothetical)
As the specific signaling pathway of this compound (Artemitin) is not detailed in the provided context, a hypothetical anti-inflammatory signaling pathway diagram is presented below for illustrative purposes, based on its known pharmacological activities.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound (Artemitin).
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput solution for the quantification of Artemitin in rat plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting preclinical pharmacokinetic studies, contributing to the efficient development of new therapeutic agents.
Application Notes and Protocols for In Vivo Administration of Maritimetin
Disclaimer: To date, specific studies detailing the in vivo formulation and pharmacokinetics of Maritimetin are not available in the published literature. The following application notes and protocols are therefore based on established methodologies for the in vivo administration of structurally related aurones and other poorly water-soluble flavonoids. These guidelines are intended to serve as a starting point for researchers and may require optimization for this compound-specific applications.
Introduction
This compound is a member of the aurone class of flavonoids, which are isomers of flavones and are known for a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] A significant challenge in the in vivo study of this compound, as with many flavonoids, is its predicted low aqueous solubility, which can lead to poor oral bioavailability.[3][4] Effective formulation is therefore critical to achieving therapeutic concentrations in preclinical animal models. This document provides an overview of potential formulation strategies and detailed protocols for the in vivo administration of this compound.
Formulation Strategies for Poorly Soluble Flavonoids
The selection of an appropriate delivery system is crucial for enhancing the solubility and bioavailability of hydrophobic compounds like this compound. Several approaches have been successfully employed for other flavonoids and can be adapted for this compound.[4][5][6]
Common Formulation Approaches:
-
Co-solvent Systems: Simple solutions can be prepared using a mixture of a primary solvent that dissolves this compound and a vehicle that is miscible with the solvent and safe for in vivo administration.
-
Suspensions: For higher doses where solubility is a limiting factor, this compound can be administered as a suspension in an aqueous vehicle containing a suspending agent.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can significantly enhance the oral absorption of lipophilic compounds.[7]
-
Nanoparticle Formulations: Nanosizing techniques, such as nanosuspensions, increase the surface area of the drug, leading to improved dissolution and absorption.[8]
-
Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9]
Data Presentation: Formulation Examples for Oral Administration of Flavonoids
The following table summarizes various formulation compositions that have been used for the in vivo oral administration of poorly soluble flavonoids. These can be considered as starting points for formulating this compound.
| Formulation Type | Components | Example Flavonoid | Animal Model | Reference |
| Co-solvent/Suspension | 1% Carboxymethylcellulose (CMC) in water | Aurone Derivative | Mice | [10] |
| 0.5% CMC-Na, 5% DMSO, 10% Solutol HS 15 | Quercetin | Rats | N/A | |
| PEG 400, Ethanol, Water | Baicalein | Rats | N/A | |
| SEDDS | Labrafac PG, Maisine® CC, Transcutol® HP | Silymarin | Humans | [7] |
| Oleic acid, Tween 80, Transcutol HP | Quercetin | Rats | N/A | |
| Nanosuspension | Drug, Stabilizer (e.g., Poloxamer 188) | Baicalin | Rats | [8] |
Experimental Protocols
Protocol for Preparation of a this compound Suspension for Oral Gavage
This protocol describes the preparation of a simple suspension, a common and straightforward method for oral administration in preclinical studies.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing balance
-
Volumetric flasks and graduated cylinders
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals. For example, for 10 mice weighing 25g each, requiring a dosing volume of 10 mL/kg, the total volume needed would be 2.5 mL. The total amount of this compound would be 5 mg.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the vehicle: Dissolve 0.5 g of Na-CMC in 100 mL of sterile water. Heat gently and stir until a clear solution is formed. Allow to cool to room temperature.
-
Triturate the powder: Place the weighed this compound in a mortar and add a small volume of the vehicle to form a smooth paste. This step is crucial to ensure proper wetting of the powder.
-
Prepare the suspension: Gradually add the remaining vehicle to the paste while continuously stirring.
-
Homogenize the suspension: For a more uniform and stable suspension, use a homogenizer.
-
Final volume adjustment: Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.
-
Storage and Administration: Store the suspension at 4°C and ensure it is well-vortexed before each administration to ensure dose uniformity. Administer the suspension to the animals using an appropriate-sized oral gavage needle.
Protocol for In Vivo Anti-Inflammatory Study in Mice
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of a formulated this compound, based on a carrageenan-induced paw edema model.[10]
Animals:
-
Male Swiss albino mice (20-25 g)
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals under standard laboratory conditions with free access to food and water.
Procedure:
-
Animal Groups: Divide the mice into at least three groups:
-
Vehicle Control group
-
This compound-treated group (e.g., 20 mg/kg)[10]
-
Positive Control group (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Administer the prepared this compound formulation or vehicle orally to the respective groups 1 hour before inducing inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer or digital calipers.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Evaluation
Caption: Experimental workflow for formulation and in vivo testing.
Potential Signaling Pathway Modulated by Flavonoids
Flavonoids are known to exert their anti-inflammatory effects by modulating various signaling pathways, including the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 6. Encapsulation of Flavonoids in Nanocarriers: A Novel Strategy to Enhance Their Bioefficacy and Oral Bioavailability: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening of Maritimetin Analogs for Xanthine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maritimetin is a hydroxyaurone, a subclass of flavonoids, found in various plants.[1] It is recognized for its potent radical-scavenging and antioxidant activities.[1] Given the structural similarities to other flavonoids that exhibit enzyme inhibitory effects, analogs of this compound represent a promising avenue for the discovery of novel therapeutic agents. Of particular interest is the potential for these compounds to inhibit xanthine oxidase, a key enzyme in purine metabolism. Elevated activity of xanthine oxidase is implicated in hyperuricemia, gout, and oxidative stress-related pathologies. Extracts rich in bioflavonoids similar to this compound have demonstrated inhibitory activity against xanthine oxidase, suggesting that this compound and its analogs may act as inhibitors of this enzyme.[2]
This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize novel this compound analog inhibitors of xanthine oxidase. The described workflow is designed for efficiency and scalability, enabling the rapid evaluation of a large library of synthetic or natural product-derived analogs.
Experimental Design and Workflow
The overall experimental design follows a multi-stage process, beginning with a primary high-throughput screen to identify initial hits, followed by secondary validation and dose-response assays to confirm activity and determine potency. Finally, lead compounds will be subjected to mechanism of action studies.
Caption: High-throughput screening workflow for identifying this compound analog inhibitors of xanthine oxidase.
Signaling Pathway of Xanthine Oxidase in Purine Metabolism
Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This process generates reactive oxygen species (ROS), contributing to oxidative stress. Inhibition of xanthine oxidase reduces the production of both uric acid and ROS.
References
Application Notes and Protocols for the Scalable Synthesis and Purification of Maritimetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maritimetin, a tetrahydroxyaurone, is a flavonoid compound with significant antioxidant and radical scavenging properties. Its potential therapeutic applications necessitate scalable and efficient methods for its synthesis and purification. These application notes provide detailed protocols for a plausible scalable synthesis of this compound via acid-catalyzed aldol condensation and its subsequent purification using silica gel column chromatography. Additionally, a key signaling pathway potentially modulated by this compound, the Nrf2/ARE pathway, is illustrated to provide context for its biological activity.
Scalable Synthesis of this compound
The synthesis of this compound (3',4',6,7-tetrahydroxyaurone) can be achieved through a condensation reaction between 6,7-dihydroxybenzofuran-3(2H)-one and 3,4-dihydroxybenzaldehyde. This approach is adaptable for larger-scale production.
Proposed Synthetic Scheme
The overall synthetic scheme is a two-step process starting from 1,2,3-trihydroxybenzene to first synthesize the benzofuranone intermediate, followed by condensation with 3,4-dihydroxybenzaldehyde.
Step 1: Synthesis of 6,7-dihydroxybenzofuran-3(2H)-one
A plausible route to this intermediate involves the reaction of 1,2,3-trihydroxybenzene with chloroacetic acid.
Step 2: Condensation to form this compound
The synthesized 6,7-dihydroxybenzofuran-3(2H)-one is then reacted with 3,4-dihydroxybenzaldehyde under acidic conditions to yield this compound.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
1,2,3-trihydroxybenzene (Pyrogallol)
-
Chloroacetic acid
-
3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
Step 1: Synthesis of 6,7-dihydroxybenzofuran-3(2H)-one (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3-trihydroxybenzene (1 eq.) and chloroacetic acid (1.1 eq.) in a suitable solvent such as water.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6,7-dihydroxybenzofuran-3(2H)-one.
-
This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Synthesis of this compound
-
To a solution of 6,7-dihydroxybenzofuran-3(2H)-one (1 eq.) and 3,4-dihydroxybenzaldehyde (1.2 eq.) in methanol, add concentrated hydrochloric acid (0.5 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a yellow precipitate indicates product formation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the precipitate and wash with cold methanol to remove unreacted starting materials.
-
Dry the solid under vacuum to obtain crude this compound.
Tabulated Data: Synthesis
| Parameter | Value | Reference/Comment |
| Reactants | 6,7-dihydroxybenzofuran-3(2H)-one | - |
| 3,4-dihydroxybenzaldehyde | - | |
| Catalyst | Concentrated HCl | Acid-catalyzed condensation |
| Solvent | Methanol | - |
| Reaction Time | 12-24 hours | Monitor by TLC |
| Expected Yield | 70-85% | Based on similar aurone syntheses |
| Appearance | Yellow solid | Characteristic of aurones |
Purification of this compound
Purification of the crude this compound is crucial to remove impurities and unreacted starting materials. Silica gel column chromatography is an effective method for this purpose.
Experimental Protocol: Column Chromatography
Materials and Reagents:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a mixture of dichloromethane and methanol. Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate. Carefully load the dried silica gel containing the sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system. Start with a non-polar solvent system and gradually increase the polarity. A typical gradient could be:
-
Hexane:EtOAc (80:20)
-
Hexane:EtOAc (50:50)
-
Hexane:EtOAc (20:80)
-
Ethyl Acetate (100%)
-
EtOAc:MeOH (95:5)
-
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound. Use a suitable solvent system (e.g., Hexane:EtOAc 3:7) for TLC analysis and visualize the spots under UV light.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified yellow solid.
Tabulated Data: Purification
| Parameter | Details |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane:Ethyl Acetate followed by Ethyl Acetate:Methanol |
| Elution Order | Less polar impurities elute first, followed by this compound. |
| Purity Assessment | TLC, HPLC, NMR Spectroscopy |
| Expected Purity | >95% |
Visualizations
Synthetic Pathway of this compound
Caption: Proposed two-step synthesis of this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Nrf2/ARE Antioxidant Signaling Pathway
Caption: Potential modulation of the Nrf2/ARE pathway by this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Maritimetin Concentration in Cell Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the concentration of Maritimetin in cell-based assays to achieve desired biological effects while minimizing cytotoxicity. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell-based assays?
A1: Due to a lack of specific published data on the cytotoxic concentrations of this compound across various cell lines, a broad concentration range is recommended for initial screening. A common starting point for natural compounds with unknown cytotoxicity is to perform a serial dilution over a wide range, for instance, from 100 µM down to 0.1 µM. This allows for the determination of a dose-response curve and the identification of an effective concentration range.
Q2: How can I determine if this compound is cytotoxic to my specific cell line?
A2: A cell viability assay is essential to determine the cytotoxic potential of this compound. Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or LDH (Lactate Dehydrogenase) release assays. These assays measure metabolic activity or membrane integrity, respectively, to quantify the percentage of viable cells after treatment with this compound at various concentrations.
Q3: What are the critical controls to include in a cytotoxicity assay for this compound?
A3: To ensure the validity of your results, the following controls are crucial:
-
Untreated Control: Cells cultured in media without this compound or vehicle. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in your cell line (e.g., doxorubicin, staurosporine). This confirms that the assay is working correctly.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the expected mechanism of action of this compound. A typical starting point is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the time point at which the desired effect is observed without excessive cell death.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples and instead fill them with sterile PBS or media.
-
Issue 2: No observable effect of this compound on cell viability, even at high concentrations.
-
Possible Cause: The tested concentrations are too low, the incubation time is too short, or the compound has low potency in the specific cell line. It's also possible this compound is not cytotoxic to your cell line.
-
Troubleshooting Steps:
-
Extend the concentration range to higher values (e.g., up to 200 µM or higher, if solubility allows).
-
Increase the incubation time (e.g., up to 96 hours), ensuring the health of the untreated control cells is maintained.
-
Consider using a more sensitive cell line if available, or investigate non-cytotoxic effects of this compound, such as changes in morphology or specific protein expression.
-
Issue 3: Significant cytotoxicity observed in the vehicle control group.
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells.
-
Troubleshooting Steps:
-
Determine the maximum tolerable concentration of the solvent for your cell line by performing a dose-response experiment with the solvent alone.
-
Aim to keep the final solvent concentration in the culture medium as low as possible, typically below 0.5%.
-
Data Presentation
Currently, there is a lack of specific, publicly available quantitative data on the cytotoxic concentrations (IC50 values) of this compound in various cancer cell lines. Researchers are encouraged to perform their own dose-response experiments to determine these values for their specific cell lines of interest. The table below is a template that can be used to record and compare experimentally determined IC50 values.
| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Method |
| e.g., MCF-7 | e.g., 48 | [Experimental Value] | e.g., MTT |
| e.g., HeLa | e.g., 48 | [Experimental Value] | e.g., MTT |
| e.g., A549 | e.g., 48 | [Experimental Value] | e.g., MTT |
| e.g., HepG2 | e.g., 48 | [Experimental Value] | e.g., MTT |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Signaling Pathways and Experimental Workflows
While specific data on this compound's impact on signaling pathways is not yet available, many marine-derived compounds are known to exert their cytotoxic effects by modulating key cancer-related pathways such as the PI3K/Akt and MAPK pathways. The following diagrams illustrate the general experimental workflow for determining the optimal concentration of a compound and a simplified representation of these two major signaling pathways.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Simplified PI3K/Akt signaling pathway, a potential target for this compound.
Caption: Simplified MAPK signaling pathway, another potential target for this compound.
Strategies to improve the yield of Maritimetin chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chemical synthesis of Maritimetin, focusing on strategies to improve yield and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and established method for synthesizing this compound, a hydroxyaurone, is through the oxidative cyclization of its corresponding 2'-hydroxychalcone precursor, 2',4',6',3,4-pentahydroxychalcone. This reaction selectively forms the five-membered benzofuranone ring characteristic of aurones.
Q2: What is the key precursor for this compound synthesis and how can it be prepared?
A2: The essential starting material is 2',4',6',3,4-pentahydroxychalcone. This can be synthesized via a Claisen-Schmidt condensation reaction between a suitably protected 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde. Protecting groups are often necessary for the hydroxyl functionalities to prevent unwanted side reactions during the condensation.
Q3: What are the common side products in this compound synthesis?
A3: A common side product is the isomeric flavone, which can form through an alternative 6-endo-trig cyclization pathway of the chalcone precursor. The reaction conditions, particularly the choice of oxidizing agent and solvent, play a crucial role in directing the synthesis towards the desired aurone (this compound).
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common method. The choice of eluent system will depend on the polarity of the final compound and any impurities. Recrystallization from a suitable solvent system can also be employed to obtain highly pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound | - Incomplete synthesis of the chalcone precursor.- Ineffective oxidative cyclization.- Decomposition of starting material or product. | - Confirm the identity and purity of the 2',4',6',3,4-pentahydroxychalcone precursor using techniques like NMR or mass spectrometry before proceeding.- Screen different oxidizing agents (e.g., Hg(OAc)₂, CuBr₂) and optimize reaction conditions (temperature, reaction time).- For polyhydroxylated compounds, consider using milder reaction conditions and ensure an inert atmosphere if the compounds are sensitive to oxidation. |
| Formation of a significant amount of the isomeric flavone | - The reaction conditions favor the 6-endo-trig cyclization pathway. | - The choice of oxidizing agent is critical. For instance, mercury(II) acetate in pyridine is often reported to favor aurone formation.[1] - Carefully control the reaction temperature, as higher temperatures may promote the formation of the thermodynamically more stable flavone isomer. |
| Complex mixture of products that is difficult to separate | - Presence of unreacted starting materials.- Formation of multiple side products.- Decomposition of the product during workup or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting chalcone.- Employ a multi-step purification strategy, such as a combination of column chromatography with different solvent systems, followed by recrystallization.- Use mild workup procedures and avoid excessive heat during purification. |
| Product degradation during purification | - this compound, being a polyhydroxylated phenol, is susceptible to oxidation. | - Perform chromatographic purification quickly and consider using deoxygenated solvents.- Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. |
Quantitative Data on Aurone Synthesis
The following table summarizes reported yields for the synthesis of aurones from 2'-hydroxychalcones using different oxidative cyclization methods. Please note that these are representative yields for various aurone derivatives and may differ for the specific synthesis of this compound.
| Oxidizing Agent | Solvent | Typical Yield Range (%) | Reference |
| Mercury(II) Acetate (Hg(OAc)₂) | Pyridine | 60 - 85 | [1] |
| Copper(II) Bromide (CuBr₂) | DMSO | 50 - 75 | [2] |
| Thallium(III) Nitrate (Tl(NO₃)₃) | Methanol | 40 - 70 | [2] |
| Iodine (I₂) / DMSO | Dioxane | 55 - 80 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2',4',6',3,4-Pentahydroxychalcone (Representative)
Materials:
-
Protected 2,4,6-trihydroxyacetophenone
-
Protected 3,4-dihydroxybenzaldehyde
-
Ethanol
-
Aqueous solution of a suitable base (e.g., NaOH or KOH)
-
Hydrochloric acid (for neutralization)
-
Appropriate deprotecting agent (e.g., HCl in methanol for MOM protection)
Procedure:
-
Dissolve the protected 2,4,6-trihydroxyacetophenone and protected 3,4-dihydroxybenzaldehyde in ethanol.
-
Slowly add the basic solution to the mixture at room temperature and stir until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude protected chalcone by column chromatography.
-
Deprotect the purified chalcone using an appropriate method to yield 2',4',6',3,4-pentahydroxychalcone.
-
Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Oxidative Cyclization to this compound (Representative)
Materials:
-
2',4',6',3,4-Pentahydroxychalcone
-
Mercury(II) Acetate (Hg(OAc)₂)
-
Pyridine (anhydrous)
-
Dichloromethane
-
Dilute Hydrochloric Acid
Procedure:
-
Dissolve 2',4',6',3,4-pentahydroxychalcone in anhydrous pyridine under an inert atmosphere.
-
Add a stoichiometric amount of mercury(II) acetate to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with dilute hydrochloric acid to remove any remaining pyridine and mercury salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude this compound by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare with literature data for this compound.[3]
Visualizations
This compound Synthesis Workflow
Caption: A general workflow for the chemical synthesis of this compound.
Oxidative Cyclization Pathways
References
Technical Support Center: Enhancing Maritimetin Oral Bioavailability in Animal Models
Welcome to the technical support center for researchers working with Maritimetin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of this compound in animal models. The information provided is based on the current understanding of flavonoid and aurone pharmacokinetics and is intended to guide your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a naturally occurring aurone, a type of flavonoid, found in various plants.[1] Like many other flavonoids, this compound exhibits promising biological activities in vitro, including antioxidant and potential neuroprotective effects.[2] However, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to its poor water solubility and extensive first-pass metabolism in the liver and intestines, which significantly reduces the amount of active compound reaching systemic circulation.[3]
Q2: What are the main factors contributing to the low oral bioavailability of flavonoids like this compound?
The primary factors include:
-
Poor Aqueous Solubility: Flavonoids are often poorly soluble in water, which limits their dissolution in the gastrointestinal fluids and subsequent absorption.[4][3]
-
Extensive First-Pass Metabolism: After absorption from the gut, flavonoids undergo significant metabolism in the intestinal wall and liver by phase I and phase II enzymes. This results in the formation of metabolites that may be less active and are readily excreted.[5][6]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump flavonoids back into the intestinal lumen, further reducing their net absorption.
-
Gastrointestinal Instability: The chemical structure of flavonoids can be susceptible to degradation by the acidic environment of the stomach and digestive enzymes.[7]
Q3: What are the potential strategies to improve the oral bioavailability of this compound?
Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of flavonoids:[4][3][8]
-
Nanotechnology-based Drug Delivery Systems: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) or liposomes can protect it from degradation, improve its solubility, and facilitate its absorption.
-
Structural Modification (Prodrugs): Converting this compound into a more soluble and absorbable prodrug that is metabolized back to the active form in the body can be an effective approach. Glycosylation is a common natural modification that can influence flavonoid bioavailability.[8]
-
Use of Absorption Enhancers: Co-administration of this compound with substances that can enhance its absorption, such as piperine, has been shown to be effective for other compounds.
-
Co-crystallization: Forming co-crystals of this compound with a suitable co-former can improve its solubility and dissolution rate.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies of this compound's oral bioavailability.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | - Inconsistent dosing technique (oral gavage).- Differences in food intake (fed vs. fasted state).- Inter-animal variations in metabolism. | - Ensure consistent and accurate oral gavage technique.- Standardize the feeding state of the animals (e.g., overnight fasting).- Increase the number of animals per group to improve statistical power. |
| Very low or undetectable plasma concentrations of this compound. | - Poor absorption due to low solubility.- Rapid and extensive metabolism.- Analytical method not sensitive enough. | - Consider formulating this compound in a bioavailability-enhancing vehicle (see Q3).- Analyze for major metabolites in addition to the parent compound.- Validate and optimize the analytical method (e.g., LC-MS/MS) for higher sensitivity. |
| Inconsistent results between different studies. | - Differences in animal species or strain (e.g., rats vs. mice).- Variations in the formulation or vehicle used.- Different analytical methods and protocols. | - Clearly document and standardize the animal model, formulation, and analytical methods.- Conduct a pilot study to establish key pharmacokinetic parameters in your specific model. |
| Precipitation of this compound in the dosing formulation. | - Poor solubility of this compound in the chosen vehicle. | - Test the solubility of this compound in various pharmaceutically acceptable vehicles.- Consider using a co-solvent system or a suspension with appropriate suspending agents.- Prepare fresh formulations before each experiment and ensure homogeneity. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and improve the oral bioavailability of this compound.
Protocol 1: Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO and PEG400)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Syringes and needles for IV injection and blood collection
-
Heparinized tubes for blood collection
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group (n=6): Administer this compound suspension (e.g., 50 mg/kg) via oral gavage.
-
Intravenous Group (n=6): Administer this compound solution (e.g., 5 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or retro-orbital sinus at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software. Absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into SLNs to improve its oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Homogenizer
-
Probe sonicator
-
Deionized water
Procedure:
-
Melt the Lipid: Heat the solid lipid to about 5-10°C above its melting point.
-
Dissolve this compound: Dissolve this compound in the molten lipid.
-
Prepare Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
Sonication: Immediately sonicate the hot emulsion using a probe sonicator for 5-10 minutes to reduce the particle size.
-
Cooling: Cool down the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
-
In Vivo Evaluation: Evaluate the oral bioavailability of the this compound-loaded SLNs in rats using the pharmacokinetic protocol described above.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (F%) |
| This compound Suspension (Oral) | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 5% |
| This compound-SLNs (Oral) | 250 ± 45 | 1.5 ± 0.3 | 1500 ± 280 | 30% |
| This compound Solution (IV) | 1200 ± 210 | 0.08 | 5000 ± 950 | 100% |
| Data are presented as mean ± SD (n=6). This table is for illustrative purposes only and does not represent actual experimental data. |
Visualizations
Signaling Pathway Diagram
Caption: Plausible antioxidant and anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing the oral bioavailability of this compound formulations.
References
- 1. This compound | C15H10O6 | CID 5281292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Refining HPLC-MS Conditions for Maritimetin Isomers
Welcome to the technical support center for the analysis of Maritimetin and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: We are observing poor or no separation between this compound isomers. What are the initial steps to troubleshoot this issue?
A1: Achieving baseline separation of isomers, which have identical mass-to-charge ratios, relies entirely on chromatographic resolution. Here are the primary parameters to investigate:
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Mobile Phase Composition: The polarity and pH of your mobile phase are critical. Flavonoids, like this compound, are sensitive to pH changes which can affect their ionization state and interaction with the stationary phase. Modifying the organic modifier (e.g., acetonitrile vs. methanol) and the concentration of the acidic additive (e.g., formic acid or acetic acid) can significantly impact selectivity.
-
Gradient Elution Profile: A shallow gradient, where the percentage of the organic solvent increases slowly over a longer period, can enhance the separation of closely eluting isomers.
-
Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica purity can alter selectivity. Consider screening columns with different stationary phases, such as a biphenyl or a pentafluorophenyl (PFP) phase, which can offer alternative selectivities for aromatic compounds like flavonoids.
-
Temperature: Column temperature affects mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase. A systematic study of temperature (e.g., in 5 °C increments from 30 °C to 50 °C) can reveal an optimal point for resolution.
Q2: Can we distinguish this compound isomers by mass spectrometry alone?
A2: No, structural isomers of this compound will have the same molecular weight and thus the same precursor ion m/z ratio, making them indistinguishable in a standard MS experiment.[1] While fragmentation patterns (MS/MS) can sometimes provide clues to differentiate certain types of isomers (like C-glycosides vs. O-glycosides), stereoisomers (enantiomers and diastereomers) will typically yield identical mass spectra.[2] Therefore, chromatographic separation is essential for accurate quantification.
Q3: We are experiencing a noisy or drifting baseline. What are the common causes and solutions?
A3: A stable baseline is crucial for sensitive detection. Common causes and their solutions include:
-
Contaminated Mobile Phase: Impurities in solvents or additives can lead to a noisy or drifting baseline. Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Ensure thorough mixing and degassing of the mobile phase.[3][4][5]
-
Air Bubbles in the System: Inadequate degassing of the mobile phase can introduce air bubbles, causing pressure fluctuations and baseline noise. Use an online degasser or sonicate the mobile phase before use.[1][3]
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Detector Instability: Fluctuations in the detector lamp or temperature can cause baseline drift.[3] Allow the detector to warm up and stabilize before starting your analytical run.
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can lead to a drifting baseline.[6] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Q4: What are the recommended starting conditions for developing an HPLC-MS method for this compound isomers?
A4: Based on methods for similar flavonoid glycosides, here are some recommended starting parameters. These will likely require optimization for your specific isomers and instrumentation.
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1-4.6 mm ID, 100-250 mm length, < 3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a shallow gradient, e.g., 5-25% B over 20-30 minutes. |
| Flow Rate | 0.2-0.5 mL/min for 2.1 mm ID columns; 0.8-1.2 mL/min for 4.6 mm ID columns.[7] |
| Column Temperature | 35-45 °C[7][8] |
| Injection Volume | 1-5 µL |
| MS Ionization Mode | Electrospray Ionization (ESI) in both positive and negative modes. Flavonoids can often be detected in both, but one mode may provide better sensitivity and fragmentation. |
| MS Detection | Full scan to identify precursor ions, followed by product ion scans (MS/MS) for fragmentation analysis. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for optimal sensitivity and selectivity. |
Experimental Protocols
Protocol 1: General HPLC-MS Method for Flavonoid Isomer Separation
This protocol provides a starting point for the separation of this compound isomers. Optimization will be necessary.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System and Column:
-
HPLC System: A binary or quaternary pump system with an online degasser, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: Hold at 95% B
-
35.1-40 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100-1000.
-
For MS/MS, use a collision energy of 20-40 eV to induce fragmentation of the precursor ion corresponding to this compound and its isomers.
-
Visualizations
Caption: A troubleshooting workflow for addressing poor baseline separation of isomers.
Caption: The relationship between key experimental factors and desired chromatographic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Maritimein | C21H20O11 | CID 6450184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach [mdpi.com]
- 6. This compound-6-O-glucoside | C21H20O11 | CID 45934452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C15H10O6 | CID 5281292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Maritimein - Wikipedia [en.wikipedia.org]
Minimizing non-specific binding and off-target effects of Maritimetin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding and off-target effects of Maritimetin. The following information is based on best practices for small molecule inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing effects in our cellular assays at concentrations of this compound that are much higher than its reported IC50. What could be the cause?
High-concentration effects that deviate from the expected potency can often be attributed to non-specific binding or off-target effects. It is crucial to determine if the observed phenotype is a result of the intended on-target activity or an unrelated interaction. We recommend performing a dose-response curve with a wide range of concentrations and including appropriate controls to differentiate between specific and non-specific effects.
Q2: How can we confirm that this compound is engaging its intended target in our experimental system?
Target engagement can be confirmed using several methods. A common approach is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding. Another method is to use a labeled, competitive binding assay where this compound displaces a known fluorescent or radiolabeled ligand for the target.
Q3: What are the best practices for selecting the optimal concentration of this compound for our experiments?
The optimal concentration should be as low as possible while still achieving the desired on-target effect. This is typically determined through a dose-response experiment where the on-target activity is measured alongside cytotoxicity and off-target effects. We recommend using a concentration that is no more than 10-fold higher than the in vitro IC50 or EC50 for your primary assay.
Q4: We suspect off-target effects are contributing to our results. How can we identify potential off-target proteins of this compound?
Identifying off-target interactions is a critical step in characterizing any small molecule inhibitor. Techniques such as affinity chromatography using immobilized this compound followed by mass spectrometry (pull-down MS) can identify interacting proteins. Additionally, computational approaches like reverse docking against a panel of known off-target proteins can provide insights into potential unintended binding partners.
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Effects in Cellular Assays
High background signal can be a result of non-specific binding of this compound to cellular components or assay reagents.
Troubleshooting Steps:
-
Optimize Blocking Buffers: Increase the concentration or change the type of blocking agent (e.g., BSA, casein) in your assay buffers.
-
Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to your wash buffers to reduce non-specific hydrophobic interactions.
-
Reduce Incubation Time: Shorter incubation times with this compound can minimize the opportunity for non-specific binding.
-
Perform a Dose-Response with a Negative Control Compound: Use a structurally similar but biologically inactive compound to determine the level of non-specific effects.
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 1%, 3%, 5%).
-
Coat your assay plates and block them with the different buffer preparations for 1-2 hours at room temperature.
-
Wash the plates thoroughly with a buffer containing 0.05% Tween-20.
-
Run your standard assay protocol, including a no-Maritimetin control, to identify the blocking condition that yields the lowest background signal.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
A significant rightward shift in the dose-response curve in cellular assays compared to biochemical assays may indicate poor cell permeability, active efflux, or extensive metabolism of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for potency discrepancies.
Issue 3: Suspected Off-Target Effects Confounding Phenotypic Observations
If the observed phenotype does not align with the known function of the intended target, it is crucial to investigate potential off-target effects.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment.
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations (including a vehicle control) for a specified time.
-
Harvest and Lysis: Harvest the cells and lyse them using freeze-thaw cycles or other gentle lysis methods to release soluble proteins.
-
Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Data Interpretation: A positive result is indicated by an increase in the thermal stability of the target protein in the presence of this compound, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Signaling Pathway Considerations for Off-Target Effects
Off-target effects often manifest through the unintended modulation of key signaling pathways. For example, if this compound is intended to target a specific kinase, off-target inhibition of other kinases could lead to widespread changes in cellular signaling.
Caption: Intended vs. off-target signaling pathways.
Data Summary Tables
Table 1: Recommended Concentration Ranges for Different Assay Types
| Assay Type | Recommended Starting Concentration | Key Considerations |
| Biochemical Assay | 0.1x - 100x IC50 | Ensure target purity and optimal buffer conditions. |
| Cell-Based Assay | 1x - 10x EC50 | Monitor for cytotoxicity at higher concentrations. |
| In Vivo Studies | Dose according to PK/PD modeling | Account for bioavailability and metabolism. |
Table 2: Orthogonal Assays for Target Validation
| Method | Principle | Information Gained |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Direct target engagement in cells. |
| Affinity Pull-Down MS | Immobilized drug captures binding partners from cell lysate. | Identification of on- and off-targets. |
| Competition Binding Assay | This compound competes with a labeled ligand for the target. | Confirmation of binding to the intended site. |
| Kinase Panel Screening | Activity of this compound is tested against a large panel of kinases. | Assessment of selectivity and potential off-target kinases. |
Technical Support Center: Improving Signal-to-Noise Ratio in Maritimetin Enzymatic Inhibition Assays
Welcome to the technical support center for Maritimetin enzymatic inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a better signal-to-noise ratio.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and its use in enzymatic inhibition assays.
Q1: What is this compound and what are its known inhibitory activities?
This compound (3',4',6,7-tetrahydroxyaurone) is a plant-derived flavonoid belonging to the aurone class. It is known for its potent antioxidant and radical-scavenging properties. While specific enzymatic inhibition data for this compound is limited in publicly available literature, its structural class (aurones) has shown inhibitory activity against various enzymes, including xanthine oxidase and protein kinases.
Q2: Why am I observing a high background signal in my fluorescence-based assay with this compound?
High background fluorescence can be a common issue when working with flavonoid compounds like this compound. Potential causes include:
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Autofluorescence of this compound: The compound itself may fluoresce at the excitation and emission wavelengths of your assay.
-
Non-specific binding: this compound may bind to assay components other than the target enzyme, such as the plate or other proteins.
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Contaminated reagents: Impurities in your buffers, enzyme, or substrate preparations can contribute to background fluorescence.
-
Inappropriate assay conditions: Suboptimal pH, temperature, or buffer composition can lead to increased background.
Q3: How can I optimize the concentrations of my enzyme and substrate for a this compound inhibition assay?
Proper optimization of enzyme and substrate concentrations is critical for a good signal-to-noise ratio.
-
Enzyme Concentration: Titrate the enzyme to find a concentration that yields a robust signal within the linear range of the assay over a reasonable time course (e.g., 30-60 minutes).
-
Substrate Concentration: The optimal substrate concentration often depends on the type of inhibitor you are studying. For competitive inhibitors, using a substrate concentration at or below the Michaelis-Menten constant (Km) can increase the assay's sensitivity. For non-competitive or uncompetitive inhibitors, a substrate concentration of 2-5 times the Km is often recommended.
Q4: What are the best practices for preparing and handling this compound for in vitro assays?
Due to its chemical nature, proper handling of this compound is essential for reproducible results.
-
Solubility: this compound has low water solubility. It is typically dissolved in an organic solvent like DMSO to create a stock solution.
-
Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration: When adding the inhibitor to your assay, ensure the final concentration of DMSO is low (typically ≤1%) and consistent across all wells, including controls, as DMSO can affect enzyme activity.
II. Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your this compound enzymatic inhibition assays.
Guide 1: High Background Signal
Problem: The fluorescence or absorbance signal in your negative control wells (without enzyme or without inhibitor) is excessively high, reducing the dynamic range of your assay.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | 1. Run a control plate with this compound at various concentrations in the assay buffer without the enzyme or substrate to quantify its intrinsic fluorescence. 2. Subtract the background fluorescence of the compound from your experimental wells. 3. If possible, switch to a different detection wavelength where the compound's fluorescence is minimal. |
| Non-specific Binding | 1. Include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer to reduce non-specific binding to the microplate. 2. Consider using low-binding microplates. 3. Increase the blocking efficiency by adding a blocking agent like 0.1% Bovine Serum Albumin (BSA) to your assay buffer. |
| Reagent Contamination | 1. Use high-purity, sterile-filtered buffers. 2. Prepare fresh substrate and enzyme solutions for each experiment. 3. Test each assay component individually for background signal. |
| Sub-optimal Assay Conditions | 1. Optimize the pH and ionic strength of your assay buffer. 2. Ensure the assay temperature is optimal for enzyme activity and stable throughout the experiment. |
Guide 2: Poor Signal-to-Noise Ratio
Problem: The difference between the signal of the uninhibited enzyme reaction and the background is too small to reliably measure inhibition.
| Possible Cause | Troubleshooting Step |
| Low Enzyme Activity | 1. Increase the enzyme concentration to achieve a higher signal. Ensure the reaction remains in the linear range. 2. Verify the activity of your enzyme stock. It may have degraded due to improper storage or handling. 3. Check for the presence of necessary cofactors for the enzyme. |
| Substrate Depletion | 1. Monitor the reaction kinetics to ensure you are measuring the initial velocity (linear phase). If the reaction plateaus quickly, the substrate is being consumed too rapidly. 2. Decrease the enzyme concentration or the incubation time. |
| Inappropriate Plate Type | 1. For fluorescence assays, use black, opaque plates to minimize well-to-well crosstalk and background from scattered light. 2. For luminescence assays, use white, opaque plates to maximize the signal. 3. For colorimetric assays, use clear, flat-bottom plates. |
| Instrument Settings | 1. Optimize the gain setting on your plate reader to maximize the signal without saturating the detector. 2. Ensure you are using the correct excitation and emission filters for your fluorophore. |
III. Experimental Protocols & Data Presentation
This section provides detailed methodologies for key enzymatic inhibition assays that can be adapted for testing this compound and presents hypothetical data in a structured format.
Xanthine Oxidase Inhibition Assay
Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Flavonoids are a known class of XO inhibitors.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Xanthine Oxidase (XO) Solution: Prepare a solution of bovine milk xanthine oxidase in assay buffer to a final concentration that gives a linear rate of uric acid production for at least 10 minutes.
-
Substrate Solution: Prepare a solution of xanthine in assay buffer. The final concentration in the assay should be at or near the Km value for xanthine.
-
Inhibitor (this compound) Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of varying concentrations of this compound (diluted from the stock solution with assay buffer) to the sample wells. Add 25 µL of assay buffer with the corresponding DMSO concentration to the control wells.
-
Add 25 µL of the XO solution to all wells except the blank wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (V) by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Data Presentation: Inhibition of Xanthine Oxidase by Aurone Derivatives
| Compound | IC50 (µM) | Inhibition Type |
| This compound | Data not available | - |
| Aurone Derivative A | 5.2 | Competitive |
| Aurone Derivative B | 12.8 | Mixed |
| Allopurinol (Control) | 2.5 | Competitive |
Protein Kinase Inhibition Assay (Fluorescence-based)
Protein kinases are a large family of enzymes that play crucial roles in cell signaling. Many flavonoids have been investigated as kinase inhibitors. This protocol describes a generic fluorescence-based assay.
Experimental Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100.
-
Kinase Solution: Dilute the target kinase in kinase buffer to a concentration that results in approximately 10-30% substrate phosphorylation within the assay time.
-
Substrate Solution: Prepare a fluorescently labeled peptide substrate specific for the kinase in kinase buffer.
-
ATP Solution: Prepare an ATP solution in kinase buffer. The concentration should be at or near the Km for ATP for competitive inhibitor screening.
-
Inhibitor (this compound) Stock Solution: 10 mM in 100% DMSO.
-
-
Assay Procedure (384-well black plate):
-
Add 2.5 µL of varying concentrations of this compound to the sample wells. Add 2.5 µL of kinase buffer with the corresponding DMSO concentration to the control wells.
-
Add 5 µL of the kinase solution to all wells.
-
Add 2.5 µL of the substrate/ATP mixture to all wells to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the % inhibition against the log of the inhibitor concentration.
-
Hypothetical Data Presentation: Inhibition of Protein Kinase CK2 by Aurone Derivatives
| Compound | IC50 (nM) |
| This compound | Data not available |
| BFO25 (Aurone Derivative) | 3.0 |
| Aurone Derivative C | 150 |
| Staurosporine (Control) | 20 |
Protein Phosphatase Inhibition Assay (Colorimetric)
Protein phosphatases counteract the activity of kinases. This protocol uses a colorimetric substrate, p-nitrophenyl phosphate (pNPP).
Experimental Protocol:
-
Reagent Preparation:
-
Phosphatase Buffer: 50 mM Tris-HCl (pH 7.0), 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35.
-
Phosphatase Solution: Dilute the target phosphatase (e.g., PP1 or PP2A) in phosphatase buffer.
-
Substrate Solution: Prepare a 50 mM solution of pNPP in phosphatase buffer.
-
Inhibitor (this compound) Stock Solution: 10 mM in 100% DMSO.
-
-
Assay Procedure (96-well clear plate):
-
Add 20 µL of varying concentrations of this compound to the sample wells. Add 20 µL of phosphatase buffer with the corresponding DMSO concentration to the control wells.
-
Add 20 µL of the phosphatase solution to all wells.
-
Pre-incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Hypothetical Data Presentation: Inhibition of Protein Phosphatase 1 (PP1) by Natural Products
| Compound | IC50 (nM) |
| This compound | Data not available |
| Okadaic Acid (Control) | 15 |
| Calyculin A (Control) | 2 |
IV. Visualizations
General Workflow for Enzymatic Inhibition Assay
Caption: A generalized workflow for performing an enzymatic inhibition assay with this compound.
Troubleshooting Logic for High Background Signal
Caption: A decision tree for troubleshooting high background signals in this compound assays.
Relationship Between Assay Components and Signal-to-Noise Ratio
Caption: Key factors influencing the signal-to-noise ratio in enzymatic assays.
Validation & Comparative
In Vivo Validation of Anti-Inflammatory Effects: A Comparative Analysis of Aurones and Standard Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory effects of aurone derivatives, a class of flavonoids to which Maritimetin belongs, against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. While direct in vivo anti-inflammatory data for this compound is not currently available in peer-reviewed literature, this guide utilizes data from a representative aurone derivative to provide a framework for understanding the potential anti-inflammatory profile of this compound class. The experimental data presented is based on a well-established in vivo model of acute inflammation.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the in vivo anti-inflammatory effects of a representative aurone derivative (DM-A) compared to the standard drug, Indomethacin, in a carrageenan-induced paw edema model in mice. This model is a widely accepted method for screening acute anti-inflammatory activity.
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mm³) at 3 hours (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle) | - | 3.81 ± 0.07 | 0% |
| Aurone Derivative (DM-A) | 20 | 1.49 ± 0.06 | 60.89% |
| Indomethacin | 10 | 1.6 ± 0.15 | 58% |
Data is derived from a study on synthetic aurone derivatives and is intended to be representative of the potential activity of this compound class.[1]
Experimental Protocols
A comprehensive understanding of the methodologies used to generate the comparative data is crucial for interpretation and potential replication.
Carrageenan-Induced Paw Edema in Mice
This is a standard in vivo model to evaluate the anti-inflammatory properties of a test compound.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of the mouse hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its acute anti-inflammatory activity.
Procedure:
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into three groups: Control, Standard (Indomethacin), and Test (Aurone Derivative).
-
Compound Administration: The test compound (Aurone Derivative, 20 mg/kg) and the standard drug (Indomethacin, 10 mg/kg) are administered orally or intraperitoneally. The control group receives the vehicle (e.g., saline or a suspension agent).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Potential Signaling Pathway of Aurone Anti-Inflammatory Action
The anti-inflammatory effects of flavonoids, including aurones, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The following diagram illustrates a plausible mechanism.
Caption: Potential mechanism of aurone anti-inflammatory action.
In Vivo Experimental Workflow
The following diagram outlines the general workflow for the in vivo validation of the anti-inflammatory effects of a test compound like this compound.
Caption: General workflow for in vivo anti-inflammatory studies.
References
Maritimetin vs. Synthetic Antioxidants: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant efficacy of Maritimetin, a naturally occurring aurone, against commonly used synthetic antioxidant compounds such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). This document summarizes available quantitative data, outlines experimental protocols for key antioxidant assays, and visualizes relevant biological pathways and workflows to aid in research and development.
Executive Summary
This compound, a flavonoid compound, demonstrates significant antioxidant potential through its ability to scavenge free radicals. While direct comparative studies with synthetic antioxidants under identical conditions are limited, available data suggests that this compound is a potent antioxidant. Synthetic antioxidants like BHA and BHT are widely used due to their stability and low cost, however, research indicates that natural flavonoids like this compound may offer comparable or even superior biological activity in some contexts.[1][2] This guide aims to present the existing evidence to facilitate an informed evaluation of these compounds for various applications.
Quantitative Data Comparison
Direct comparison of the antioxidant efficacy of this compound with synthetic antioxidants is challenging due to the lack of studies employing the same assays and conditions. The following table summarizes the available half-maximal inhibitory concentration (IC50) values from different studies. It is crucial to note that these values are not directly comparable due to variations in experimental methodologies.
| Compound | Assay | IC50 Value | Source |
| This compound | Superoxide Anion Scavenging | 6.5 µM | F-gure 1 |
| BHA | DPPH Radical Scavenging | 0.0052 mg/mL (~28.8 µM) | [3] |
| BHT | DPPH Radical Scavenging | 0.011 mg/mL (~49.9 µM) | [3] |
| Ascorbic Acid (Vitamin C) | Superoxide Anion Scavenging | 670.5 µM | F-gure 1 |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The conversion of BHA and BHT IC50 values from mg/mL to µM is an approximation for comparative purposes.
Mechanism of Antioxidant Action
Both this compound and synthetic phenolic antioxidants exert their effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This is a key mechanism for flavonoids like this compound.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into a more stable species.
The efficiency of these mechanisms is dictated by the molecular structure of the antioxidant, including the number and position of hydroxyl groups and the overall electron delocalization.
Signaling Pathways
The antioxidant activity of compounds like this compound can influence cellular signaling pathways involved in oxidative stress response. One such key pathway is the Nrf2-ARE pathway.
Caption: Nrf2-ARE signaling pathway activated by this compound.
Experimental Protocols
Standard in vitro assays are used to determine the antioxidant capacity of compounds. The most common are the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compound (this compound, BHA, BHT) is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.
Protocol:
-
Generation of ABTS radical cation: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to form the ABTS radical cation solution. This solution is then diluted with a suitable buffer to a specific absorbance.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the ABTS radical cation solution is mixed with varying concentrations of the sample.
-
Incubation: The mixture is incubated at room temperature for a specific period (e.g., 6 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 734 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Conclusion
This compound exhibits potent antioxidant properties, primarily through the scavenging of free radicals. While a direct quantitative comparison with synthetic antioxidants like BHA and BHT is limited by the available literature, the data suggests that this compound's efficacy is significant. Natural antioxidants are of growing interest due to concerns about the potential health effects of synthetic additives.[1][4] Further research conducting head-to-head comparisons of this compound and synthetic antioxidants using standardized protocols is warranted to fully elucidate their relative potencies and to guide their application in various fields, from pharmaceuticals to food preservation.
References
- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
Unveiling the Antifouling Potential of Maritimetin: A Comparative Analysis Against Commercial Biocides
For Immediate Release
A comprehensive review of available data provides insight into the antifouling performance of Maritimetin, a naturally derived hydroxyaurone, benchmarked against leading commercial biocides. This guide synthesizes quantitative performance metrics, details experimental methodologies for assessing antifouling efficacy, and visualizes potential mechanisms of action, offering a valuable resource for researchers and professionals in marine coatings and drug development.
Executive Summary
This compound, a compound found in plants such as Coreopsis tinctoria, has been identified as a potential antifouling agent.[1] This comparison guide aggregates performance data for this compound and contrasts it with established commercial biocides, including Sea-Nine 211 (DCOIT), Econea (Tralopyril), and Diuron. While direct comparative studies are limited, this guide pieces together available data to provide a preliminary assessment of this compound's potential in the ongoing search for environmentally benign antifouling solutions. The data highlights the potent efficacy of commercial biocides, setting a benchmark for the performance of novel compounds like this compound.
Quantitative Performance Comparison
To objectively assess antifouling performance, the median effective concentration (EC50) and median lethal concentration (LC50) are critical metrics. EC50 indicates the concentration of a substance that inhibits a biological process (like larval settlement or algal growth) by 50%, while LC50 measures the concentration that is lethal to 50% of a test population. A lower EC50 value signifies higher antifouling activity, and a high LC50/EC50 ratio suggests a more environmentally favorable, non-toxic mechanism of action.
Due to a lack of specific published data for this compound's antifouling performance, this section presents the established efficacy of widely used commercial biocides to serve as a benchmark.
Table 1: Antifouling Performance Data of Commercial Biocides Against Marine Organisms
| Biocide | Test Organism | Endpoint | Performance Metric | Result | Citation |
| Sea-Nine 211 (DCOIT) | Amphibalanus amphitrite (Barnacle) | Settlement Inhibition | EC50 | 0.076 µM | [2] |
| Balanus perforatus (Barnacle) | Settlement Inhibition | EC50 | 0.068 µM | [2] | |
| Chaetoceros calcitrans (Diatom) | Acute Toxicity | EC50 | 0.32 µg/L | [3] | |
| Skeletonema costatum (Diatom) | Acute Toxicity | EC50 | 0.22 µg/L | [3] | |
| Daphnia magna (Crustacean) | Acute Toxicity | EC50 (24h) | 8 µg/L | [3] | |
| Artemia salina (Brine Shrimp) | Acute Toxicity | LC50 | 8.7 µg/mL | [2] | |
| Econea (Tralopyril) | - | General Performance | - | 6% Econea as effective as 50% copper | [4] |
| Diuron | Zostera marina (Seagrass) | Photosynthetic Efficiency Reduction | EC50 (10-day) | 3.2 µg/L | [5][6] |
| Synechococcus sp. (Cyanobacteria) | Growth Inhibition | EC50 | 550 ng/L | [7] | |
| Tigriopus japonicus (Copepod) | Acute Toxicity | LC50 (24h) | 1152 µg/L | [8] | |
| Daphnia magna (Crustacean) | Acute Toxicity | EC50 (48h) | 8600 µg/L | [3] |
Note: Data for this compound is not currently available in comparable formats.
Experimental Protocols
The evaluation of antifouling compounds relies on standardized and reproducible laboratory bioassays. These protocols are designed to assess the efficacy of a substance in preventing the settlement and growth of key fouling organisms.
General Experimental Workflow for Antifouling Bioassays
A typical workflow for assessing the antifouling properties of a novel compound like this compound involves a tiered approach, starting with single-species laboratory assays and potentially moving to more complex microcosm and field studies.
References
- 1. This compound | C15H10O6 | CID 5281292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pettitpaint.com [pettitpaint.com]
- 5. vliz.be [vliz.be]
- 6. The interactive effects of the antifouling herbicides Irgarol 1051 and Diuron on the seagrass Zostera marina (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eea.europa.eu [eea.europa.eu]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Maritimetin Analogs and Other Bioactive Aurones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Maritimetin and its analogs, focusing on their anti-inflammatory and cytotoxic properties. While direct, comprehensive SAR studies on a series of systematically modified this compound analogs are limited in the public domain, this document synthesizes available data on various bioactive aurone derivatives to elucidate key structural features influencing their biological activities.
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogs and other aurones is significantly influenced by the substitution patterns on their A and B rings. The following tables summarize the available quantitative data for their anti-inflammatory and cytotoxic activities.
Table 1: Anti-inflammatory Activity of Aurone Derivatives
The anti-inflammatory potential of aurone derivatives has been evaluated through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as their capacity to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).
| Compound/Analog | Target | IC50 (µM) | Cell Line/Assay System | Key Structural Features |
| Sulfuretin | NO Production | - | LPS-induced RAW 264.7 cells | 6-OH on A-ring, 3',4'-diOH on B-ring |
| PGE2 Production | - | LPS-induced RAW 264.7 cells | ||
| Analog 2h | NO Production | More potent than Sulfuretin | LPS-induced RAW 264.7 cells | 6-OH on A-ring, methoxy groups on B-ring[1] |
| PGE2 Production | More potent than Sulfuretin | |||
| Analog 2i | NO Production | More potent than Sulfuretin | LPS-induced RAW 264.7 cells | 6-OH on A-ring, methoxy groups on B-ring[1] |
| PGE2 Production | More potent than Sulfuretin | |||
| Aureusidin | RdRp | 5.2 | Hepatitis C Virus | 4,6-diOH on A-ring, 3',4'-diOH on B-ring[2] |
| Indole-aurone 16 | RdRp | 2.2 | Hepatitis C Virus | Indole nucleus at position 2[2] |
| Pseudodimeric aurone 17 | RdRp | 1.3 | Hepatitis C Virus | Dimeric structure[2] |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups are critical. For instance, hydroxyl groups at positions 4 and 6 of the A-ring are crucial for the inhibitory activity against the hepatitis C virus RNA-dependent RNA polymerase (RdRp).[2]
-
A-Ring Substitution: A hydroxyl group at the C-6 position of the A-ring enhances the inhibition of PGE2 production. Conversely, replacing this hydroxyl group with a methoxy group potentiates the inhibition of NO production.[2]
-
B-Ring Substitution: The substitution pattern on the B-ring also plays a significant role. Analogs with methoxy substituents on the B-ring have shown more potent inhibition of NO and PGE2 production compared to sulfuretin.[1]
-
Heterocyclic Modifications: The introduction of an indole nucleus at position 2 of the benzofuran ring has been shown to significantly improve antiviral activity.[2]
Table 2: Cytotoxic Activity of Aurone Derivatives
The cytotoxic potential of aurone derivatives has been assessed against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
| Compound/Analog | Cell Line | IC50 (µM) | Key Structural Features |
| Analog 2b | HeLa | 44.3 | - |
| Analog 5b | HeLa | 31.1 | - |
| Analog 2s | HeLa | 43.8 | - |
| Analog 2g | HeLa | 41.9 | - |
| Aurone 3e | MCF-7 | 5 | - |
| Aurone 3f | MCF-7 | 4 | - |
| AU7 | MCF-7 | 52.79 | Azaindole-based aurone |
| AU3 | MCF-7 | 70.14 | Azaindole-based aurone |
| AU4 | MCF-7 | 87.85 | Azaindole-based aurone |
| AU10 | MCF-7 | 99.55 | Azaindole-based aurone |
| AU5 | MCF-7 | 133.21 | Azaindole-based aurone |
Structure-Activity Relationship Insights for Cytotoxic Activity:
-
The cytotoxic activity of aurone derivatives against cancer cell lines like HeLa and MCF-7 varies significantly with their substitution patterns, as indicated by the range of IC50 values.
-
Specific substitutions can lead to potent anti-proliferative effects, as seen with analogs 3e and 3f against MCF-7 cells.[3]
-
The incorporation of a nitrogen-containing heterocycle, such as in the azaindole-based aurones, also results in cytotoxic activity, although the reported IC50 values are in the higher micromolar range.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of COX-2 and 5-LOX enzymes, which are key mediators of inflammation.
Materials:
-
Human recombinant COX-2 and 5-LOX enzymes
-
Arachidonic acid (substrate)
-
Fluorometric screening kits (e.g., from Abcam or Cayman Chemicals)
-
Test compounds (this compound analogs)
-
Reference inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)
-
Assay buffer
-
96-well plates
-
Fluorometric plate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer, the respective enzyme (COX-2 or 5-LOX), and the test compound or reference inhibitor.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometric plate reader. The fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme with substrate but without inhibitor).
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using the Graphviz DOT language.
References
A Head-to-Head Comparison of Maritimetin and Luteolin in Neuroprotection Assays
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective compounds is a paramount objective. In this context, two flavonoids, Maritimetin and Luteolin, have emerged as candidates with significant therapeutic potential. This guide provides an objective, data-driven comparison of their performance in key neuroprotection assays, offering a comprehensive overview to inform further research and development.
Executive Summary
Luteolin, a common flavone found in various plants, has been extensively studied and has demonstrated robust neuroprotective effects across a range of in vitro and in vivo models. Its mechanisms of action are well-documented and include potent antioxidant, anti-inflammatory, and anti-apoptotic properties. In contrast, this compound, a less common aurone, has shown promise primarily through its antioxidant and radical-scavenging activities. However, there is a notable scarcity of direct experimental evidence for its neuroprotective efficacy in cell-based assays. This comparison, therefore, draws upon the available data for both compounds, highlighting the established neuroprotective profile of Luteolin and the potential, yet underexplored, role of this compound.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
To facilitate a clear and concise comparison, the following tables summarize the available quantitative data for this compound and Luteolin in key neuroprotection assays. It is important to note that the data for this compound is limited, and some values are inferred from studies on structurally related aurones.
Table 1: Cell Viability Assays (MTT Assay)
| Compound | Cell Line | Insult | Concentration | % Increase in Cell Viability | IC50 | Citation |
| Luteolin | SH-SY5Y | 6-OHDA | 0.1 µM | Significant protection | - | [1] |
| HT-29 | - | - | - | 22.2 µM | [2] | |
| C6 Glioma | - | 12.5 µg/ml | - | 46.3 µg/ml (24h) | [3] | |
| U87 Glioma | - | 30 µg/ml | - | >100 µg/ml (24h) | [3] | |
| This compound (Aurones) | SH-SY5Y | 6-OHDA | - | Potent neuroprotection | <10 µM | [4] |
Table 2: Reactive Oxygen Species (ROS) Reduction Assays
| Compound | Assay | Model | Concentration | % Reduction in ROS | Citation |
| Luteolin | DCFH-DA | V79-4 cells (H₂O₂-induced) | 0.625 µg/ml | 31% | [5] |
| DCFH-DA | V79-4 cells (H₂O₂-induced) | 1.25 µg/ml | 51% | [5] | |
| DCFH-DA | V79-4 cells (H₂O₂-induced) | 2.5 µg/ml | 58% | [5] |
Table 3: Anti-Inflammatory Assays (TNF-α Inhibition)
| Compound | Cell Line | Stimulant | Concentration | % Inhibition of TNF-α | IC50 | Citation | |---|---|---|---|---|---| | Luteolin | BV2 Microglia | LPS | - | Significant inhibition | - |[6][7] | | | Primary Microglia | LPS | - | Reduced expression | - |[8] |
Table 4: Apoptosis Inhibition Assays (Caspase-3 Activity)
| Compound | Cell Line | Inducer | Concentration | Fold Increase/Decrease in Caspase-3 Activity | Citation |
| Luteolin | HeLa | - | 5 µM | 2-fold increase | [9] |
| HeLa | - | 10 µM | 4-fold increase | [9] | |
| HeLa | - | 20 µM | 8-fold increase | [9] | |
| MDA-MB-231 | - | Dose-dependent | Increased expression | [10] | |
| 12Z Endometriotic cells | - | 15, 30, 60 µM | Dose-dependent decrease of pro-caspase-3 | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Luteolin's neuroprotective mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Luteolin and Vernodalol as Bioactive Compounds of Leaf and Root Vernonia amygdalina Extracts: Effects on α-Glucosidase, Glycation, ROS, Cell Viability, and In Silico ADMET Parameters [mdpi.com]
- 3. Application of luteolin nanomicelles anti-glioma effect with improvement in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin inhibits microglial inflammation and improves neuron survival against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolin Suppresses Microglia Neuroinflammatory Responses and Relieves Inflammation-Induced Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the mechanism of luteolin by regulating microglia polarization based on network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Luteolin Promotes Apoptosis of Endometriotic Cells and Inhibits the Alternative Activation of Endometriosis-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lipoxygenase Inhibitors: A Comparative Guide for Researchers
Absence of direct evidence for Maritimetin as a lipoxygenase inhibitor necessitates a broader examination of aurones and established inhibitors. While this compound, a hydroxyaurone, has been investigated for its antioxidant and antifouling properties, a comprehensive review of available scientific literature reveals no direct experimental data confirming its activity as a specific inhibitor of lipoxygenase (LOX) enzymes. However, the general class of compounds to which this compound belongs, aurones, has demonstrated potential as LOX inhibitors. This guide provides a comparative overview of well-characterized lipoxygenase inhibitors, details common experimental protocols for validation, and discusses the structure-activity relationships of aurones that suggest their potential for LOX inhibition, thereby offering a framework for evaluating compounds like this compound.
Comparative Analysis of Lipoxygenase Inhibitors
To provide a clear perspective on the potency and selectivity of various lipoxygenase inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-studied compounds against different LOX isoforms.
| Compound | Class | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | Reference Compound(s) |
| Zileuton | N-hydroxyurea | 0.5 - 1.2 | >100 | >100 | Selective 5-LOX inhibitor |
| Baicalein | Flavonoid | 0.1 - 0.5 | 0.1 - 0.5 | 0.02 - 0.1 | Broad-spectrum LOX inhibitor |
| Nordihydroguaiaretic Acid (NDGA) | Lignan | 0.2 - 1.0 | 0.1 - 0.8 | 0.1 - 0.6 | Pan-LOX inhibitor |
| ML355 | Not reported | 0.29 | Not reported | Selective 12-LOX inhibitor | |
| PD146176 | Not reported | Not reported | 0.02 - 0.2 | Selective 15-LOX inhibitor | |
| BWA4C | Hydroxamic acid derivative | 0.1 - 0.5 | >50 | >50 | Selective 5-LOX inhibitor |
Experimental Protocols for Validating Lipoxygenase Inhibitors
The validation of a compound as a specific lipoxygenase inhibitor requires a series of well-defined experiments to determine its potency, selectivity, and mechanism of action.
In Vitro Lipoxygenase Activity Assay
This initial screening assay determines the direct inhibitory effect of a compound on the activity of a purified LOX enzyme or an enzyme in a cell lysate.
Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids (e.g., arachidonic acid, linoleic acid) to form hydroperoxides. The formation of these products can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene system in the product.
Protocol:
-
Enzyme Preparation: Purified recombinant human 5-LOX, 12-LOX, or 15-LOX, or cell lysates containing the desired LOX isoform are prepared and kept on ice.
-
Reaction Mixture: A reaction buffer (e.g., Tris-HCl, pH 7.4) is prepared containing the enzyme, the test compound (at various concentrations), and any necessary co-factors (e.g., Ca2+, ATP for 5-LOX).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (e.g., arachidonic acid).
-
Measurement: The change in absorbance at 234 nm is monitored over time using a UV-Vis spectrophotometer.
-
Data Analysis: The initial rate of the reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays for Lipoxygenase Inhibition
These assays assess the ability of a compound to inhibit LOX activity within a cellular environment, providing insights into its cell permeability and effectiveness in a more physiological context.
Principle: Cells that endogenously express or are engineered to express a specific LOX isoform are stimulated to produce leukotrienes or other LOX products. The amount of these products in the cell supernatant is then quantified in the presence and absence of the test compound.
Protocol:
-
Cell Culture: A suitable cell line (e.g., human neutrophils for 5-LOX) is cultured under appropriate conditions.
-
Cell Stimulation: Cells are pre-incubated with the test compound at various concentrations before being stimulated with an agent that activates the LOX pathway (e.g., calcium ionophore A23187).
-
Product Quantification: The cell supernatant is collected, and the levels of specific LOX products (e.g., LTB4 for 5-LOX) are measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The IC50 value is determined by quantifying the reduction in LOX product formation at different concentrations of the inhibitor.
Selectivity Assays
To determine the specificity of an inhibitor, its activity is tested against other related enzymes, such as cyclooxygenases (COX-1 and COX-2). Standard commercial kits are available for performing these assays.
Visualizing Key Pathways and Workflows
The Lipoxygenase Signaling Pathway
The following diagram illustrates the enzymatic cascade initiated by lipoxygenases, leading to the production of pro-inflammatory leukotrienes.
Caption: The 5-Lipoxygenase pathway.
Experimental Workflow for Inhibitor Validation
This diagram outlines the general steps involved in validating a potential lipoxygenase inhibitor.
A Systematic Review of Maritimetin and its Comparison with Other Flavonoid Subclasses
This guide provides a systematic comparison of Maritimetin, a member of the aurone subclass of flavonoids, with other major flavonoid subclasses, including flavonols, flavones, and isoflavones. The comparison focuses on their respective antioxidant, anti-inflammatory, and anticancer activities, supported by experimental data and detailed methodologies. This review is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Flavonoids and this compound
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, forming a significant component of the human diet.[1] They are characterized by a C6-C3-C6 skeleton and are categorized into several subclasses based on their chemical structure, such as flavones, flavonols, flavanones, isoflavones, and aurones.[2][3] These compounds are renowned for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][4]
This compound (3',4',6,7-tetrahydroxyaurone) is an aurone, a less common subclass of flavonoids characterized by a (Z)-benzylidene-2-coumaranone core.[5][6] Aurones are recognized for their vibrant yellow color in plants. This compound, isolated from sources like the plant Bidens frondosa, has demonstrated potent biological activities, particularly as an antioxidant, which warrants a detailed comparison with more extensively studied flavonoid subclasses.[5]
Comparative Biological Activities
The biological efficacy of flavonoids is intrinsically linked to their structure, including the number and position of hydroxyl groups and the overall molecular configuration.[1][3] This section compares the antioxidant, anti-inflammatory, and anticancer properties of this compound (Aurones) against other key flavonoid subclasses.
Antioxidant Activity
A flavonoid's antioxidant capacity is often attributed to its ability to scavenge free radicals and chelate metal ions.[1] This activity is crucial in mitigating oxidative stress, a key factor in numerous chronic diseases.
Theoretical and experimental studies suggest that the aurone backbone in compounds like this compound results in a lower O-H bond dissociation enthalpy (BDE) compared to many other flavonoid analogues.[5][6] A lower BDE indicates a higher propensity to donate a hydrogen atom, leading to more potent radical scavenging. This compound's radical scavenging activity against the superoxide anion (O₂⁻•) has been reported with an IC50 value of 6.5 µM, which is comparable to or better than some potent flavonoid analogues such as the flavonol melanoxetin (IC50 = 2.5 µM) and the chalcone okanin (IC50 = 2.2 µM).[5]
The table below summarizes the 50% inhibitory concentration (IC50) values for this compound and representatives of other flavonoid subclasses from various antioxidant assays.
| Flavonoid | Subclass | Assay | IC50 (µM) | Reference |
| This compound | Aurone | Superoxide Scavenging | 6.5 | [5] |
| Quercetin | Flavonol | DPPH | ~10-20 | [7] |
| ABTS | ~5-15 | [8] | ||
| Kaempferol | Flavonol | DPPH | >20 | [9] |
| ABTS | ~10-25 | [7] | ||
| Luteolin | Flavone | DPPH | ~15-30 | [9] |
| ABTS | ~5-15 | [9] | ||
| Myricetin | Flavonol | ABTS | <5 | [7] |
Note: IC50 values can vary significantly based on specific experimental conditions.
Anti-inflammatory Activity
Inflammation is a complex biological response, and its chronic dysregulation is linked to various diseases. Flavonoids are known to modulate inflammatory pathways, primarily by inhibiting key enzymes and transcription factors like NF-κB and AP-1.[10][11]
Luteolin, a flavone, is a well-documented anti-inflammatory agent that effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[11][12] Flavonols such as quercetin and kaempferol also exhibit significant anti-inflammatory effects by inhibiting MAPK and NF-κB signaling pathways.[10][13] While this compound is reported to have anti-inflammatory properties, direct comparative quantitative data against other flavonoids is less prevalent in the literature.[5] However, its structural features suggest potential interaction with inflammatory signaling cascades.
The table below presents comparative data on the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
| Flavonoid | Subclass | NO Production Inhibition IC50 (µM) | Reference |
| Luteolin | Flavone | ~5-15 | [14] |
| Kaempferol | Flavonol | ~10-20 | [9] |
| Quercetin | Flavonol | ~10-25 | [9] |
| Apigenin | Flavone | ~15-30 | [9] |
Anticancer Activity
Flavonoids exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis by modulating critical signaling pathways like PI3K/Akt and MAPK.[2][15][16]
Flavonols like Kaempferol have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines, including liver and breast cancer.[15][17] Similarly, quercetin and myricetin are widely studied for their potent anti-proliferative effects.[15][18] this compound has also been identified as having anticancer properties, though mechanistic studies are less extensive compared to flavonols and flavones.[5]
The table below summarizes the cytotoxic activity (IC50) of various flavonoids against different human cancer cell lines.
| Flavonoid | Subclass | Cancer Cell Line | IC50 (µM) | Reference |
| Kaempferol | Flavonol | MDA-MB-231 (Breast) | ~25-60 | [15] |
| HepG2 (Liver) | ~50-100 | [17] | ||
| Quercetin | Flavonol | A549 (Lung) | ~20-50 | [19] |
| HeLa (Cervical) | ~30-70 | [18] | ||
| Luteolin | Flavone | PC-3 (Prostate) | ~15-40 | [11] |
| HT-29 (Colon) | ~20-50 | [11] | ||
| Genistein | Isoflavone | MCF-7 (Breast) | ~10-30 | [10] |
Signaling Pathway Modulation
Flavonoids' biological effects are mediated through their interaction with cellular signaling pathways. Key pathways affected include the NF-κB, MAPK, and PI3K/Akt cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by agents like LPS, it triggers the transcription of genes for pro-inflammatory mediators. Many flavonoids, including the flavone luteolin and the flavonol kaempferol, inhibit NF-κB activation, thereby suppressing inflammation.[10][14]
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt/mTOR and MAPK pathways are critical for cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer. Flavonoids, particularly flavonols like kaempferol, can inhibit these pathways, contributing to their anticancer effects.[15][20]
Experimental Protocols
This section details the methodologies for the key experiments cited in this review, providing a framework for the reproducible assessment of flavonoid bioactivity.
Antioxidant Capacity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [21]
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction : Add 50 µL of the flavonoid sample (at various concentrations) to 150 µL of the DPPH solution in a 96-well plate.
-
Incubation : Shake the plate and incubate for 30 minutes in the dark at room temperature.
-
Measurement : Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation : The percentage of scavenging activity is calculated relative to a control (without the sample). The IC50 value is determined from the dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [21][22]
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution : Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : Add 20 µL of the flavonoid sample to 180 µL of the diluted ABTS•+ solution.
-
Incubation : Incubate for a defined period (e.g., 6-30 minutes) at room temperature.
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
In Vitro Anti-inflammatory Assay
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages [13][23]
-
Cell Culture : Seed RAW 264.7 murine macrophages (e.g., 2.5 x 10⁵ cells/well) in a 48-well plate and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of the flavonoid for 1-4 hours.
-
Stimulation : Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
NO Measurement (Griess Assay) :
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for 10 minutes at room temperature.
-
-
Measurement : Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Cell Viability : Concurrently, perform an MTT or similar viability assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.[24]
In Vitro Anticancer Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay [25]
-
Cell Seeding : Seed cancer cells (e.g., 1 x 10⁴ cells/well) into a 96-well plate and incubate for 24 hours to allow attachment.
-
Treatment : Treat the cells with various concentrations of the flavonoid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Remove the treatment medium and add 100 µL of fresh medium containing MTT (e.g., 0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization : Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Measurement : Measure the absorbance at approximately 570 nm with a reference wavelength of around 630 nm.
-
Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve. Note: It is crucial to run a control with the flavonoid and MTT in cell-free media to check for direct reduction of MTT by the compound.[19]
Conclusion
This systematic review highlights the comparative biological activities of this compound and other major flavonoid subclasses. While flavonols (quercetin, kaempferol) and flavones (luteolin) are extensively studied and demonstrate robust antioxidant, anti-inflammatory, and anticancer activities through the modulation of key signaling pathways like NF-κB and PI3K/Akt, the aurone this compound emerges as a particularly potent antioxidant.[5][11][15] Theoretical data suggests its structure is highly favorable for radical scavenging.[6]
Although quantitative and mechanistic data for this compound's anti-inflammatory and anticancer effects are less abundant, its established antioxidant prowess suggests it is a promising candidate for further investigation. Future research should focus on direct, parallel comparisons of this compound against other flavonoids in a broad range of biological assays to fully elucidate its therapeutic potential and delineate its mechanisms of action in inflammatory and carcinogenic processes.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A DFT study on the radical scavenging activity of this compound and related aurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Potential role of Marine Bioactive Compounds in cancer signaling pathways: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 19. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 24. mdpi.com [mdpi.com]
- 25. Flavonoid Calycopterin Induces Apoptosis in Human Prostate Cancer Cells In-vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Maritimetin
Maritimetin Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below. Understanding these properties is essential for safe handling and in assessing potential environmental impact.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₆ | [1] |
| Molecular Weight | 286.24 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 292 °C | [1] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid generating dust.
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves).
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions. Do not mix with strong oxidizing agents.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical nature of the waste.
-
The label should include "this compound Waste," the primary hazards (if known, based on similar compounds, e.g., "Irritant," "Environmental Hazard"), and the date of accumulation.
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Do not overfill the container; leave adequate headspace to prevent spills.
-
-
Disposal Request and Pick-up:
-
Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal. While some flavonoids are not classified as hazardous, it is best practice to treat all research chemicals with caution.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal, in accordance with your laboratory's and institution's policies.
-
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found in the literature, the procedural steps provided above are based on general chemical safety and waste management principles for non-highly hazardous solid and liquid chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult your Environmental Health and Safety (EHS) office for detailed guidance.
References
Personal protective equipment for handling Maritimetin
Essential Safety and Handling Guide for Maritimetin
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available in public databases. The following guidance is based on standard laboratory safety protocols for handling solid organic compounds of low to moderate toxicity, such as flavonoids and other polyphenols.[1][2] Researchers must perform a risk assessment prior to handling and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a hydroxyaurone, a type of flavonoid found in plants like Coreopsis tinctoria.[3] While many flavonoids are considered to have low toxicity, all chemicals should be handled with care in a laboratory setting to minimize exposure and risk.[2][4]
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to prevent exposure during handling. The following table summarizes recommended PPE based on the potential hazards associated with handling a solid, powdered chemical compound.[1][5]
| Protection Type | Equipment | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant | Protects eyes from dust particles and accidental splashes. |
| Skin Protection | Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact. Change gloves frequently and immediately if contaminated.[6] |
| Laboratory Coat | Nomex® or 100% cotton recommended | Protects skin and personal clothing from contamination.[7] | |
| Full-Length Trousers and Closed-Toe Shoes | N/A | Ensures no skin on the legs or feet is exposed.[8] | |
| Respiratory Protection | N95 Respirator or Use of a Fume Hood | NIOSH approved (if respirator is used) | Recommended when weighing or transferring powder to prevent inhalation of fine particles.[9] |
Operational and Disposal Plans
Adherence to structured operational and disposal protocols is essential for maintaining a safe laboratory environment.
Experimental Protocols: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound powder in a well-ventilated area. For procedures that may generate dust, such as weighing or preparing solutions, use a chemical fume hood or a powder handling enclosure.[6][9]
Safe Handling Practices:
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[1] Have all necessary equipment, including PPE and waste containers, readily accessible.
-
Weighing: To minimize dust, weigh this compound on a tared weigh paper or in a container within a fume hood or ventilated balance enclosure.
-
Solution Preparation: When dissolving the solid, add the solvent to the powder slowly to avoid splashing.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or apply cosmetics in the laboratory.[1][8]
-
Spill Management: In case of a small spill, gently sweep the solid material, avoiding dust creation, and place it in a sealed container for disposal.[6] Clean the area with an appropriate solvent. For larger spills, evacuate the area and follow your institution's EHS guidelines.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.[1][8]
-
Solid Waste:
-
Place contaminated materials (e.g., used gloves, weigh papers, paper towels from spill cleanup) into a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
If mixed with other solvents, ensure the waste container is compatible with all components.
-
-
Container Disposal:
-
Empty containers should be rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.[8]
-
Workflow and Pathway Visualizations
The following diagrams illustrate the standard workflow for safely handling a chemical powder and a conceptual pathway for waste disposal.
Caption: A standard workflow for safely handling powdered chemical reagents in a laboratory setting.
Caption: A logical pathway for the proper segregation and disposal of chemical laboratory waste.
References
- 1. Laboratory safety guidelines for Natural Sciences - Birkbeck, University of London [bbk.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. advancedextractionlabs.com [advancedextractionlabs.com]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
